The following technical guide details the chemical properties, synthesis, and applications of 2-(Methylamino)butanoic acid hydrochloride (also known as N-methyl-2-aminobutyric acid hydrochloride). Executive Summary 2-(Me...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 2-(Methylamino)butanoic acid hydrochloride (also known as N-methyl-2-aminobutyric acid hydrochloride).
Executive Summary
2-(Methylamino)butanoic acid hydrochloride is a non-proteinogenic, N-methylated
-amino acid derivative. Structurally, it consists of a butyric acid backbone with a secondary amine group at the -position (C2). It is distinct from its constitutional isomer, 4-(methylamino)butanoic acid (an N-methylated GABA analog), and from isovaline (-methyl-2-aminobutyric acid).
In drug discovery, this moiety is a critical "building block" for peptidomimetics. The N-methylation of the peptide backbone introduces steric constraints that alter local conformation (often favoring cis-amide bonds) and significantly enhances metabolic stability by blocking proteolytic cleavage.
Available as (R)- and (S)- enantiomers; typically synthesized from corresponding 2-aminobutyric acid isomers.
Physical Properties
Parameter
Value / Characteristic
Appearance
White to off-white crystalline solid.
Solubility
Highly soluble in water ( mg/mL), methanol, and ethanol. Insoluble in non-polar solvents (hexane, ether).
Melting Point
165–168 °C (Decomposition); varies by enantiomeric purity and hydration state.
Hygroscopicity
Moderate to High. The HCl salt is prone to absorbing atmospheric moisture; store under desiccant.
Acidity (pKa)
(COOH) 2.3; (NH) 9.8 (Values estimated based on N-methyl alanine homologs).
Synthetic Methodologies
The synthesis of 2-(methylamino)butanoic acid requires preventing over-alkylation (formation of the quaternary ammonium salt). Two primary methodologies are employed in research settings: Reductive Amination (Solution Phase) and the Fukuyama-Mitsunobu Strategy (Solid/Solution Phase).
Method A: Reductive Amination (Solution Phase)
This is the most direct route for large-scale preparation of the racemic or chiral product (if using chiral catalysts, though typically starting from the chiral amino acid is preferred via Route B).
Protocol:
Reagents: 2-Oxobutanoic acid (alpha-ketobutyric acid), Methylamine (2.0 eq, in THF or MeOH), Sodium Cyanoborohydride (
).
Imine Formation: Dissolve 2-oxobutanoic acid in dry methanol. Add methylamine solution. Stir at 0°C for 30 minutes to form the imine intermediate.
Reduction: Add
(1.5 eq) slowly. Adjust pH to ~6 with acetic acid to facilitate protonation of the imine. Stir at room temperature for 12–16 hours.
Workup: Quench with 1N HCl (converts product to HCl salt and destroys excess hydride). Concentrate in vacuo.[3]
Purification: Ion-exchange chromatography (Dowex 50W) is required to separate the product from inorganic salts. Elute with
To synthesize enantiomerically pure (S)- or (R)-2-(methylamino)butanoic acid from the commercially available chiral amino acid, the Fukuyama method using 2-nitrobenzenesulfonyl (Nosyl) protection is the gold standard.
Protocol:
Protection: React (S)-2-aminobutyric acid with 2-nitrobenzenesulfonyl chloride (NsCl) and base (
) to form N-Nosyl-2-aminobutyric acid.
Methylation: Dissolve the N-Nosyl intermediate in DMF. Add
(2 eq) and Methyl Iodide (MeI, 1.2 eq). The electron-withdrawing Nosyl group acidifies the N-H proton, allowing mono-methylation without over-alkylation.
Deprotection: Treat the N-methyl-N-Nosyl intermediate with Thiophenol (
) and in DMF. This removes the Nosyl group, yielding the secondary amine.
Salt Formation: Treat with 4M HCl in dioxane to precipitate the target hydrochloride salt.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the Fukuyama synthesis, highlighting the critical control over alkylation.
Caption: Figure 1. Fukuyama synthesis pathway ensuring mono-methylation and preservation of stereochemistry.
Applications in Drug Development[4]
Peptidomimetics & Stability
Incorporating 2-(methylamino)butanoic acid into peptide sequences serves two primary functions:
Proteolytic Resistance: The N-methyl group removes the hydrogen from the amide bond (
becomes ). This prevents hydrogen bonding required by proteases (like chymotrypsin) to recognize and cleave the peptide bond, significantly extending the in vivo half-life.
Conformational Constraint: N-methylation restricts the rotation around the
and torsion angles. It increases the population of the cis-isomer of the peptide bond, which is useful for designing -turn mimetics or cyclic peptides.
Peptide Coupling Challenges
Coupling N-methylated amino acids is sterically demanding. Standard protocols often fail.
Recommended Reagents: HATU or PyAOP are preferred over HBTU/EDC.
Reaction Time: Double coupling cycles and extended reaction times (2–4 hours) are often necessary.
End-Capping: Unreacted sites should be capped with acetic anhydride to prevent deletion sequences.
Storage: Hygroscopic. Store at -20°C in a tightly sealed container. Desiccation is recommended after opening.
Stability: Stable in acidic media (HCl salt). The free base is prone to slow oxidation or racemization if left in solution at basic pH for extended periods.
References
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823-5846. Link
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link
PubChem. (2024). Compound Summary for CID 9942136: 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Link
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Link
This guide provides a comprehensive technical analysis of 2-(Methylamino)butanoic acid hydrochloride , a critical building block in peptidomimetic drug design and organic synthesis.[1] [1] Chemical Identity & Specificati...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of 2-(Methylamino)butanoic acid hydrochloride , a critical building block in peptidomimetic drug design and organic synthesis.[1]
[1]
Chemical Identity & Specifications
This compound is the N-methylated derivative of alpha-aminobutyric acid (AABA).[1] Unlike its gamma-isomer (GABA analogs), this alpha-amino acid derivative serves primarily as a steric modifier in peptide backbones, restricting conformational freedom and enhancing metabolic stability.[1]
Highly soluble in water, methanol; Insoluble in diethyl ether
Appearance
White to off-white crystalline solid (Prisms)
SMILES
CCC(C(=O)O)NC.Cl
Synthesis Methodologies
The synthesis of 2-(methylamino)butanoic acid hydrochloride can be approached via two primary routes: Reductive Amination (preferred for scale and cost) or Nucleophilic Substitution (preferred for accessibility of reagents).[1]
Protocol A: Reductive Amination (Recommended)
This method utilizes 2-oxobutanoic acid (alpha-ketobutyric acid) as the starting material, ensuring high yield and minimizing over-alkylation.[1]
Imine Formation: Dissolve 2-oxobutanoic acid (1.0 eq) in MeOH. Add Methylamine (1.2 eq) dropwise at 0°C. Stir for 30 minutes to form the imine intermediate.
Reduction: Add NaBH₃CN (1.5 eq) in small portions. Maintain pH ~6.0 using acetic acid if necessary to prevent imine hydrolysis.[1] Stir at room temperature for 12–16 hours.
Quenching: Quench the reaction with 1N HCl to decompose excess hydride.
Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in water and load onto a cation-exchange resin (e.g., Dowex 50W).[1] Elute with 1M NH₄OH.[1]
Salt Formation: Concentrate the ammoniacal fractions to obtain the free amino acid.[1] Dissolve in minimum concentrated HCl and evaporate/lyophilize to yield the 2-(methylamino)butanoic acid hydrochloride salt.[1] Recrystallize from EtOH/Et₂O.[1]
Used when 2-bromobutanoic acid is the available precursor.[1]
Substitution: React 2-bromobutanoic acid with excess methylamine (4–5 eq) in water at 0–5°C. The excess amine prevents the formation of the N,N-dimethyl byproduct.[1]
Acidification: After 24 hours, acidify with HCl and extract unreacted bromo-acid with ether.
Crystallization: The aqueous layer is concentrated to yield the crude HCl salt.[1]
Visualization of Synthesis Logic
The following diagram illustrates the critical decision nodes and chemical pathways for synthesizing the target compound.
Figure 1: Comparative synthetic pathways. The Blue path (Reductive Amination) is preferred for purity; the Red path (Substitution) is viable but prone to dialkylation byproducts.[1]
Applications in Drug Development
The N-methyl group at the alpha-position introduces profound changes to the physicochemical properties of peptides and small molecule drugs.[1]
Peptidomimetics & "N-Methyl Scan"
In peptide drug discovery, replacing a native amino acid with its N-methylated counterpart (an "N-methyl scan") is a standard strategy to improve pharmacokinetic profiles [2].[1]
Proteolytic Stability: The N-methyl group sterically hinders the approach of proteolytic enzymes (peptidases) to the peptide bond, significantly increasing the half-life of the molecule in plasma.[1]
Conformational Constraint: N-methylation restricts the torsion angles (
) of the peptide backbone.[1] This reduces the entropic penalty of binding to a receptor, potentially increasing potency.[1]
Membrane Permeability: By removing a hydrogen bond donor (the NH proton), N-methylation increases lipophilicity and improves passive transport across cell membranes (e.g., blood-brain barrier penetration).[1]
Mechanism of Action: Protease Resistance
The diagram below details how 2-(methylamino)butanoic acid prevents enzymatic degradation compared to a standard amino acid.[1]
Figure 2: Mechanistic basis for enhanced metabolic stability.[1] The N-methyl group eliminates the hydrogen bond donor required by many proteases for substrate recognition.
Navigating the Isomeric Landscape of Methylaminobutanoic Acid Hydrochloride: A Technical Guide for Researchers
For Immediate Release This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of methylaminobutanoic acid hydrochlori...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the chemical and physical properties of methylaminobutanoic acid hydrochloride. A critical point of clarification is the existence of several isomers under this general name, each with distinct structural and potentially functional characteristics. This document will primarily focus on 2-(Methylamino)butanoic acid hydrochloride, while also providing comparative data for its isomers, 4-(Methylamino)butanoic acid hydrochloride and (R)-2-Amino-2-methylbutanoic acid hydrochloride, to ensure clarity and precision in research applications.
Core Molecular Attributes: Unraveling the Isomers
All three isomers share the same molecular formula, C₅H₁₂ClNO₂, and a corresponding molecular weight of approximately 153.61 g/mol .[1][2][3] However, the arrangement of the methylamino group on the butanoic acid backbone fundamentally alters their chemical identity.
Table 1: Core Physicochemical Properties of Methylaminobutanoic Acid Hydrochloride Isomers
Note: The molecular weight of the free acid for 2-(Methylamino)butanoic acid is 117.15 g/mol , the hydrochloride salt has a molecular weight of 153.61 g/mol .
Synthesis and Characterization: A Methodological Overview
The synthesis of these isomers typically involves amination of a corresponding halogenated butanoic acid derivative. The choice of starting materials and reaction conditions is crucial for achieving the desired isomer with high purity.
General Synthetic Approach
A common synthetic route involves the reaction of a chlorobutyric acid with an amine. For instance, the preparation of 2-aminobutyric acid can be achieved by reacting 2-chlorobutyric acid with liquid ammonia.[7] A similar principle can be applied for the synthesis of the N-methylated derivatives.
A generalized workflow for synthesis and purification is outlined below:
Caption: Generalized workflow for the synthesis and purification of methylaminobutanoic acid hydrochloride isomers.
Analytical Characterization
The robust validation of analytical methods is paramount for ensuring the identity and purity of the specific isomer.[8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful techniques for separation and identification.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation of the isomeric form.
Experimental Protocol: HPLC Analysis
Sample Preparation : Dissolve a precisely weighed amount of the hydrochloride salt in a suitable solvent, such as deionized water or a methanol/water mixture.
Chromatographic Conditions :
Column : A reverse-phase C18 column is often suitable.
Mobile Phase : An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate : Typically 0.5-1.5 mL/min.
Detection : UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry for more definitive identification.
Data Analysis : Compare the retention time of the sample peak with that of a certified reference standard of the specific isomer. Peak purity can be assessed using a diode array detector or by MS.
Applications in Drug Development and Research
Amino acids and their derivatives are fundamental building blocks in numerous physiological processes and serve as versatile scaffolds in drug design.[9] The methylaminobutanoic acid framework, in its various isomeric forms, holds potential in several therapeutic areas.
Prodrug Strategies
The incorporation of amino acid moieties can enhance the pharmacokinetic properties of parent drugs, such as improving bioavailability and targeted delivery.[9] The carboxylic acid and amino groups of methylaminobutanoic acid provide convenient handles for covalent attachment to a drug molecule, creating a prodrug that can be cleaved in vivo to release the active agent.
Neurological and Metabolic Research
4-(Methylamino)butanoic acid is a derivative of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[3] This structural similarity suggests potential applications in neuroscience research, particularly in studies related to GABAergic pathways. It is also a product of nicotine catabolism in some bacteria and can inhibit L-carnitine beta-oxidation in mammals.[3]
Antimicrobial and Anticoagulant Potential
Derivatives of butyric acid have shown promise as antimicrobial and anticoagulant agents.[10] While specific studies on 2-(methylamino)butanoic acid are less common, its structural features suggest it could be a candidate for investigation in these areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling methylaminobutanoic acid hydrochloride isomers.
Hazards : These compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[1][6]
Handling : Work in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage : Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere due to the hygroscopic nature of some isomers.[3][6]
Conclusion
A precise understanding of the isomeric form of methylaminobutanoic acid hydrochloride is critical for reproducible and meaningful scientific research. This guide has provided a foundational overview of the key chemical properties, synthetic and analytical considerations, and potential applications of 2-(Methylamino)butanoic acid hydrochloride and its common isomers. Researchers are encouraged to consult the specific safety data sheet (SDS) and relevant literature for the particular isomer being investigated to ensure safe handling and appropriate experimental design.
References
PubChem. (R)-2-Amino-2-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Aguiar, R. M., et al. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. Retrieved from [Link]
A&A Pharmachem. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications. Retrieved from [Link]
Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
Google Patents. CN102241600A - Preparation method of 2-amino butyric acid.
G. Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]
The Synthetic Amino Acid 2-(Methylamino)butanoic Acid Hydrochloride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of its Chemical Identity, Synthesis, and Potential Applications in Drug Discovery This guide provides a detailed overview of 2-(Methylamino)butanoic acid hydrochloride, a synthetic amino acid of i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Examination of its Chemical Identity, Synthesis, and Potential Applications in Drug Discovery
This guide provides a detailed overview of 2-(Methylamino)butanoic acid hydrochloride, a synthetic amino acid of interest to researchers and professionals in drug development and the broader chemical sciences. We will explore its fundamental chemical properties, discuss potential synthetic pathways, and delve into its established and prospective applications, with a focus on providing a solid foundation for further scientific inquiry.
Nomenclature and Chemical Identification
Correctly identifying a chemical compound is the cornerstone of sound research. 2-(Methylamino)butanoic acid hydrochloride is known by several synonyms and is cataloged under various chemical identifiers. Establishing a clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication of research findings.
A primary and widely recognized name for this compound is its IUPAC (International Union of Pure and Applied Chemistry) name: 2-(methylamino)butanoic acid . The hydrochloride salt form is explicitly denoted as 2-(methylamino)butanoic acid hydrochloride .
N-methylnorvaline (While sometimes used, this can be ambiguous and should be used with caution)
For precise identification, the Chemical Abstracts Service (CAS) Registry Number is invaluable. The CAS number for the parent compound, 2-(methylamino)butanoic acid, is 70606-05-2 [1]. It is important to note that different salt forms or stereoisomers may have unique CAS numbers.
Molecular and Structural Representation
The chemical formula for the free base is C₅H₁₁NO₂, and for the hydrochloride salt, it is C₅H₁₂ClNO₂. The molecular weight of the free base is 117.15 g/mol , and the hydrochloride salt is 153.61 g/mol .[1][2]
Caption: 2D structure of 2-(Methylamino)butanoic acid hydrochloride.
Physicochemical and Toxicological Profile
A comprehensive understanding of a compound's physical and chemical properties is essential for its handling, formulation, and application in experimental settings.
Based on this, it is prudent to handle 2-(Methylamino)butanoic acid hydrochloride with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.
General Handling Precautions:
Avoid contact with skin, eyes, and clothing.
Do not breathe dust.
Wash hands thoroughly after handling.
Store in a tightly closed container in a cool, dry place.
Synthesis and Manufacturing
While a definitive, published protocol for the industrial-scale synthesis of 2-(Methylamino)butanoic acid hydrochloride is not widely available, its structure suggests several plausible synthetic routes based on established organic chemistry principles.
Potential Synthetic Pathways
A common approach to the synthesis of N-methylated amino acids involves the reductive amination of an alpha-keto acid or the alkylation of an amino acid. A likely synthetic workflow for 2-(Methylamino)butanoic acid is outlined below.
Caption: A plausible synthetic workflow for 2-(Methylamino)butanoic acid hydrochloride.
Experimental Protocol (Hypothetical):
Protection: 2-Aminobutanoic acid is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to yield N-Boc-2-aminobutanoic acid.
Methylation: The protected amino acid is then treated with a methylating agent, like methyl iodide, in the presence of a strong base (e.g., sodium hydride) to introduce the methyl group onto the nitrogen atom.
Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Salt Formation: The resulting free base of 2-(methylamino)butanoic acid is then treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt, which can then be isolated by filtration and dried.
This proposed pathway is a standard and reliable method for the N-methylation of amino acids and is likely adaptable for the synthesis of the target compound.
Applications in Research and Drug Development
While 2-(Methylamino)butanoic acid hydrochloride itself does not have a broad portfolio of documented applications, its structural motifs and the activities of related compounds suggest several areas of potential utility in drug discovery and biochemical research.
Building Block in Peptide and Peptidomimetic Synthesis
N-methylated amino acids are of significant interest in medicinal chemistry. The incorporation of an N-methyl group into a peptide backbone can confer several advantageous properties:
Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of a peptide-based drug.
Conformational Constraint: The presence of the methyl group restricts the rotation around the N-Cα bond, which can lock the peptide into a specific bioactive conformation. This can lead to increased receptor affinity and selectivity.
Improved Membrane Permeability: In some cases, N-methylation can enhance the lipophilicity of a peptide, potentially improving its ability to cross cell membranes.
Therefore, 2-(Methylamino)butanoic acid hydrochloride can serve as a valuable building block for the synthesis of novel peptides and peptidomimetics with enhanced therapeutic potential.
Scaffold for Small Molecule Drug Discovery
The core structure of 2-(Methylamino)butanoic acid can be utilized as a scaffold for the development of small molecule inhibitors of various enzymes and receptors. For instance, related amino alcohol structures have been investigated as potential scaffolds for kinase inhibitors, which are a critical class of drugs in oncology and immunology.[4] The amino and carboxylic acid functionalities provide convenient handles for chemical modification and the introduction of pharmacophoric features.
Research in Metabolic Pathways
Butanoic acid and its derivatives are known to play roles in various metabolic pathways.[5][6] For example, some derivatives are involved in the regulation of histone deacetylases (HDACs), which are important targets in cancer therapy.[6] While the specific biological activity of 2-(Methylamino)butanoic acid is not well-characterized, it could be a useful tool for probing the substrate specificity and inhibitory profiles of enzymes involved in amino acid and fatty acid metabolism.
Conclusion
2-(Methylamino)butanoic acid hydrochloride is a synthetic amino acid with a well-defined chemical identity. While its direct applications are not extensively documented, its structural features make it a compound of interest for researchers in medicinal chemistry and drug discovery. Its utility as a building block for peptides and peptidomimetics, and as a potential scaffold for small molecule therapeutics, warrants further investigation. The synthetic pathways to this compound are likely to be straightforward, employing standard methodologies in organic chemistry. As with any chemical, proper safety precautions should be observed during its handling and use in experimental settings. This guide provides a foundational understanding of 2-(Methylamino)butanoic acid hydrochloride to support and inspire future research endeavors.
References
(R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. (n.d.). Retrieved from [Link]
2-(Methylamino)butanoic acid. PubChem. (n.d.). Retrieved from [Link]
(2R)-2-(Methylamino)butanoic acid. PubChem. (n.d.). Retrieved from [Link]
[2H3]-N-Nitroso-N-methyl-4-aminobutyric Acid. Shimadzu. (n.d.). Retrieved from [Link]
Determination of N-Nitroso-N-Methyl-4-Aminobutyric Acid in Sartan Drug Substances and Drug Products. Taiwan Food and Drug Administration. (2019, April 10). Retrieved from [Link]
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Preparation method of 2-amino butyric acid. Google Patents. (n.d.).
Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents. (n.d.).
2-Methylbutyric Acid: A Foundational Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Retrieved from [Link]
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. (2021, August 9). Retrieved from [Link]
Influence of new dimethylaminoethanol derivatives, butanoic and trans-butenedioic acids, on the tolerability of hypoxia, hyperthermia, and hypothermia. Eco-Vector Journals Portal. (2024, February 2). Retrieved from [Link]
Hazardous Substance Fact Sheet: Butyric Acid. New Jersey Department of Health. (n.d.). Retrieved from [Link]
Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Center for Biotechnology Information. (2024, March 4). Retrieved from [Link]
Defining the scope I'm focused on developing a detailed technical document on N-methylated amino acids' biological activity. I'm targeting researchers and drug developers.
Author: BenchChem Technical Support Team. Date: February 2026
Defining the scope
I'm focused on developing a detailed technical document on N-methylated amino acids' biological activity. I'm targeting researchers and drug developers. My current focus is refining the scope and outlining key areas like synthesis, specific applications, and mechanistic details, including biological relevance and the clinical development pipeline.
Refining Structural Design
I'm now zeroing in on the document's architectural design, moving beyond generic templates. The goal is to craft a bespoke structure that prioritizes clarity, scientific integrity, and an expert-level understanding of the subject matter. I'm focusing on ensuring self-validating protocols with explicit in-text citations and a comprehensive reference list. Visualizations, including tables for data, detailed protocols, and Graphviz diagrams for pathways, are also taking shape.
Outlining key sections
I've been mapping out the document's central sections. I am focusing on creating workflows for biological activity, especially assays for permeability, metabolic stability, and binding affinity. The proposed structure starts with an executive summary, then goes into physicochemical impacts, biological implications, case studies, experimental workflows, and future perspectives. Now, I'll be finalizing protocols and exploring challenges in SPPS.
Analyzing Initial Findings
I've been diving deep, and the initial search yielded a treasure trove. I've been focusing on N-methylation; reducing hydrogen bond donors, boosting lipophilicity, and tweaking conformations through steric hindrance, opening new pathways for exploration. I am ready to delve further, looking for ways to leverage these insights.
Reviewing Permeability Data
I'm now focusing on specific case studies like Cyclosporine A, and related protocols, looking closely at how N-methylation enhances membrane permeability and metabolic stability. I've compiled several techniques, including PAMPA, Caco-2 assays, and proteolytic stability tests. I am preparing to compare permeability coefficients with methylated and unmethylated variants. I'm also refining my understanding of on-resin N-methylation, and the challenges of the synthesis steps.
Constructing Detailed Protocols
I'm now generating a detailed protocol suitable for a "Senior Application Scientist", incorporating self-validation features like controls and integrity markers such as Lucifer Yellow. I've outlined the "Mechanism" and "Workflow" diagrams, including H-bond masking, lipophilicity, and membrane crossing. I'm actively seeking specific permeability data, such as from the cyclic hexapeptide library, to create an authentic and data-rich table.
Constructing the Guide
I've assembled the key components for this guide. I now understand the chameleonic effect, steric hindrance, and how to reduce H-bond donors. I've also found Ovadia et al.'s (2011) study and other relevant data.
Exploratory
Therapeutic Architectures: The Role of 2-(Methylamino)butanoic Acid in Peptidomimetic Design
The following technical guide details the therapeutic utility of 2-(Methylamino)butanoic acid (N-Me-Abu), focusing on its critical role as a pharmacophore in peptidomimetic drug design. [1][2] Executive Summary 2-(Methyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic utility of 2-(Methylamino)butanoic acid (N-Me-Abu), focusing on its critical role as a pharmacophore in peptidomimetic drug design.
[1][2]
Executive Summary
2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid or N-Me-Abu) is a non-proteinogenic amino acid derivative that serves as a high-value "molecular tool" in modern drug discovery.[1][2] Unlike standard amino acids, the N-methylation of the alpha-amino group confers unique physicochemical properties—specifically the removal of a hydrogen bond donor and the introduction of steric bulk.
This guide explores its primary therapeutic application: the structural optimization of peptide-based drugs. By incorporating N-Me-Abu into peptide backbones, researchers can dramatically enhance metabolic stability, membrane permeability, and receptor selectivity, effectively converting labile biological peptides into viable clinical candidates.
Part 1: Chemical Pharmacology & The "Methyl Effect"
To understand the therapeutic potential of N-Me-Abu, one must first understand the "Methyl Effect" on the peptide bond.[1]
Chirality: Exists as (R)- and (S)- enantiomers.[1][2] The (S)-enantiomer (L-configuration) is most commonly used to mimic natural L-amino acids in peptide chains.[1][2]
) replaces the primary amine () found in standard aminobutyric acid.[1][2]
Mechanistic Impact on Drug Design
The incorporation of N-Me-Abu alters the pharmacological profile of a therapeutic candidate through three distinct mechanisms:
Mechanism
Description
Therapeutic Benefit
Proteolytic Shielding
N-methylation sterically hinders the approach of proteases (e.g., chymotrypsin, pepsin).[1][2]
Extended Half-Life: Prevents rapid degradation in plasma, allowing for lower dosing frequency.
Permeability Enhancement
Replaces a hydrogen bond donor (NH) with a lipophilic methyl group ().[1][2]
Oral Bioavailability: Reduces the energy penalty for desolvation, facilitating passive transport across the intestinal epithelium and Blood-Brain Barrier (BBB).
Conformational Locking
The steric clash of the N-methyl group restricts rotation around the and torsion angles.
Receptor Selectivity: Forces the peptide backbone into specific turn geometries (e.g., -turns) or favors cis-peptide bonds, locking the molecule in its bioactive conformation.[1]
Part 2: Therapeutic Applications[3][6]
Antifungal & Antimicrobial Agents (The Isaridin Class)
Recent isolation efforts have identified Isaridin K , a cyclic depsipeptide from the marine fungus Beauveria felina, which contains the rare N-methyl-2-aminobutyric acid residue.[1][3]
Activity: Isaridin K exhibits significant inhibitory activity against Geotrichum citri-aurantii.[1][2][3][4]
Role of N-Me-Abu: The residue is critical for maintaining the macrocyclic rigidity required for binding to fungal cell membrane targets.[1][2] Synthetic analogs replacing N-Me-Abu with standard Abu (non-methylated) often show a loss of potency due to increased conformational flexibility (entropy penalty upon binding).[1][2]
PROTAC Linker Systems
In the development of Proteolysis Targeting Chimeras (PROTACs) , linker stability is paramount.
Application: Fmoc-N-Me-Abu is utilized as a linker unit to connect an E3 ligase ligand to a target protein ligand.[1][2]
Advantage: The N-methyl group prevents premature enzymatic cleavage of the linker in vivo, ensuring the bifunctional molecule remains intact until it induces protein degradation.
Peptidomimetic Scaffolding
N-Me-Abu is frequently used as a "scaffold stiffener" in library screening.[1][2] When designing inhibitors for protein-protein interactions (PPIs), researchers substitute native residues (like Valine or Isoleucine) with N-Me-Abu to scan for regions where N-methylation improves affinity.[1][2]
Therapeutic Lead: Analogs of Cyclosporin A (an immunosuppressant) utilize N-methylated residues to achieve the membrane permeability required for intracellular targets.[1][2] N-Me-Abu serves as a synthetic alternative to N-Me-Val or N-Me-Leu in these optimizations to fine-tune lipophilicity.[1][2]
Activation: Dissolve Fmoc-N-Me-Abu-OH and HATU in minimal DMF. Add DIPEA immediately prior to addition to resin.[2]
Note: N-methylated amino acids are sterically hindered.[1][2] Standard HBTU/HOBt coupling is often insufficient.[2] HATU or PyAOP is required for efficient coupling.[2]
Coupling: Agitate for 2–4 hours (double coupling recommended).
Critical Check: Perform a chloranil test (sensitive for secondary amines) rather than a Kaiser test (primary amines) to verify coupling completion if coupling onto an N-methyl residue.
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Protocol: Quality Control via NMR
Objective: Verify the presence of the N-methyl group and stereochemical integrity.
Rotamer Check: N-methylated peptides often exist as cis/trans isomers in slow exchange on the NMR timescale.[1][2] You may see duplicated peaks.[2] Variable Temperature (VT) NMR (up to 353 K) can coalesce these peaks to confirm purity.[1][2]
Part 4: Visualizing the Mechanism
The following diagram illustrates how substituting a standard amino acid with N-Me-Abu alters the peptide landscape, leading to therapeutic efficacy.
Caption: The "Methyl Switch": Incorporation of N-Me-Abu blocks proteolytic access and locks bioactive conformation.[1][2]
References
PubChem. (2025).[2] 2-(Methylamino)butanoic acid (Compound Summary).[1][2] National Library of Medicine.[2] [Link][1][2]
Di Gioia, M. L., et al. (2016).[5] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]
Jiang, M., et al. (2023).[6][3] Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina. Journal of Agricultural and Food Chemistry.[3] [Link][1][2]
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]
Spectral Data for 2-(Methylamino)butanoic Acid Hydrochloride: A Technical Guide
Introduction 2-(Methylamino)butanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its str...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-(Methylamino)butanoic acid hydrochloride, a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a secondary amine and a carboxylic acid, makes it a valuable building block in synthetic organic chemistry and drug discovery. Accurate structural elucidation and characterization are paramount for its application, and a comprehensive analysis of its spectral data is the cornerstone of this process.
This technical guide provides an in-depth analysis of the spectral data of 2-(Methylamino)butanoic acid hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Molecular Structure and Properties
2-(Methylamino)butanoic acid hydrochloride possesses a chiral center at the alpha-carbon, and its properties can be influenced by its stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for biological and analytical applications.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Methylamino)butanoic acid hydrochloride is characterized by the vibrational frequencies of its carboxylic acid, secondary ammonium, and alkyl moieties.
Predicted IR Spectral Data
Wavenumber (cm⁻¹)
Intensity
Assignment
~3300-2500
Broad, Strong
O-H stretch of the carboxylic acid, overlapping with N⁺-H stretch of the secondary ammonium
~2970-2850
Medium
C-H stretch of alkyl groups (CH₃, CH₂)
~1730-1700
Strong
C=O stretch of the carboxylic acid
~1600-1500
Medium
N⁺-H bend of the secondary ammonium
~1460
Medium
C-H bend of CH₂ and CH₃ groups
~1250-1000
Medium
C-O stretch of the carboxylic acid
Interpretation of the IR Spectrum
The presence of the hydrochloride salt significantly influences the IR spectrum. The nitrogen of the methylamino group is protonated, forming a secondary ammonium ion (R₂NH₂⁺). The stretching vibration of the N⁺-H bond appears as a broad band in the 3300-2500 cm⁻¹ region, which typically overlaps with the very broad O-H stretching band of the carboxylic acid. This broadness is a result of extensive hydrogen bonding in the solid state.
The strong absorption around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. Its position indicates that the carboxylic acid is likely not deprotonated, which is expected in the acidic hydrochloride salt form. The bending vibration of the N⁺-H group is expected in the 1600-1500 cm⁻¹ region. The various C-H stretching and bending vibrations from the ethyl and methyl groups appear in their characteristic regions.
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
Spatula
Isopropanol or ethanol for cleaning
Procedure:
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
Sample Application: Place a small amount of the solid 2-(Methylamino)butanoic acid hydrochloride powder onto the center of the ATR crystal using a clean spatula.
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections.
Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Methylamino)butanoic acid hydrochloride, ¹H and ¹³C NMR spectra are essential for confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for each unique proton in the molecule, with their chemical shifts, integration values, and splitting patterns providing a wealth of structural information.
Predicted ¹H NMR Spectral Data (in D₂O)
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~3.5
Triplet
1H
α-H
~2.7
Singlet
3H
N-CH₃
~1.9
Multiplet
2H
CH₂
~1.0
Triplet
3H
CH₃ (ethyl)
Note: The acidic protons (O-H and N⁺-H) will exchange with D₂O and will not be observed.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum is interpreted as follows:
α-Proton: The proton on the carbon adjacent to the carboxylic acid and the nitrogen (α-H) is expected to be the most downfield of the aliphatic protons due to the deshielding effects of these electronegative groups. It will appear as a triplet due to coupling with the adjacent CH₂ group.
N-Methyl Protons: The protons of the N-methyl group will appear as a singlet, as they have no adjacent protons to couple with.
Ethyl Group Protons: The methylene (CH₂) protons of the ethyl group will appear as a multiplet due to coupling with both the α-proton and the terminal methyl protons. The terminal methyl (CH₃) protons will appear as a triplet due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (in D₂O)
Chemical Shift (ppm)
Assignment
~175
C=O
~60
α-C
~30
N-CH₃
~25
CH₂
~10
CH₃ (ethyl)
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is interpreted as follows:
Carbonyl Carbon: The carbon of the carbonyl group (C=O) will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.
Alpha-Carbon: The α-carbon, bonded to both the nitrogen and the carboxylic acid, will also be significantly deshielded.
N-Methyl Carbon: The carbon of the N-methyl group will appear in the typical range for an amine-attached methyl group.
Ethyl Group Carbons: The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group will appear at higher field (more shielded) positions.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 2-(Methylamino)butanoic acid hydrochloride.
Materials:
2-(Methylamino)butanoic acid hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)
Deuterated solvent (e.g., D₂O, DMSO-d₆)
NMR tube
Pipette
Procedure:
Sample Preparation: Accurately weigh the required amount of the compound and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.
Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube using a pipette.
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
Shimming: The instrument will automatically perform shimming to optimize the homogeneity of the magnetic field.
¹H NMR Acquisition:
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
Acquire the ¹H NMR spectrum.
¹³C NMR Acquisition:
Switch the spectrometer to the ¹³C nucleus frequency.
Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
Acquire the proton-decoupled ¹³C NMR spectrum.
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectral Data (Electron Ionization - EI)
m/z
Possible Fragment
117
[M]⁺ (Molecular ion of the free base)
72
[M - COOH]⁺
58
[CH₃NH=CHCH₃]⁺
44
[CH₃NH₂]⁺
Interpretation of the Mass Spectrum
In a typical EI-MS experiment, the hydrochloride salt will likely dissociate, and the mass spectrum will correspond to the free base, 2-(Methylamino)butanoic acid (Molecular Weight: 117.15 g/mol ).
Molecular Ion: A peak at m/z 117 would correspond to the molecular ion [C₅H₁₁NO₂]⁺.
Alpha-Cleavage: A common fragmentation pathway for amino acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 72 ([M - COOH]⁺).
Further Fragmentation: Further fragmentation can occur. For example, cleavage of the Cα-Cβ bond can lead to the formation of an iminium ion at m/z 58. The loss of the ethyl group can also occur.
Experimental Protocol: Mass Spectrometry
Objective: To obtain the mass spectrum of 2-(Methylamino)butanoic acid hydrochloride.
Materials:
2-(Methylamino)butanoic acid hydrochloride
Solvent (e.g., methanol, water)
Mass spectrometer (e.g., with Electrospray Ionization - ESI, or Electron Ionization - EI source)
Procedure (using ESI-MS):
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
Instrument Setup: Calibrate the mass spectrometer and set the appropriate parameters for the ESI source (e.g., capillary voltage, gas flow rates, temperature).
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode.
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Visualizations
Molecular Structure
Caption: 2D structure of 2-(Methylamino)butanoic acid.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectral acquisition and processing.
Conclusion
The comprehensive spectral analysis of 2-(Methylamino)butanoic acid hydrochloride, incorporating IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, provides a robust and detailed characterization of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers, ensuring the confident identification and application of this compound in their scientific endeavors. The interplay of these spectroscopic techniques offers a self-validating system for structural elucidation, upholding the principles of scientific integrity and accuracy.
References
PubChem. (n.d.). 2-(Methylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Protocols & Analytical Methods
Method
Application Note: Synthesis of 2-(Methylamino)butanoic acid Hydrochloride
[1] Introduction & Strategic Significance 2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid or N-methyl-α-aminobutyric acid) is a critical non-proteinogenic amino acid building block.[1] It serves...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction & Strategic Significance
2-(Methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid or N-methyl-α-aminobutyric acid) is a critical non-proteinogenic amino acid building block.[1] It serves as a key intermediate in the synthesis of peptoids (N-substituted glycines) and modified peptides designed to resist proteolytic degradation.[1] The introduction of the N-methyl group alters the conformational space of the peptide backbone, often improving the pharmacokinetic profile of drug candidates, including enhanced membrane permeability and metabolic stability.[1]
This guide details the synthesis of the hydrochloride salt form, 2-(Methylamino)butanoic acid HCl , ensuring long-term stability and solubility for downstream applications.[1]
Core Synthesis Strategy
Two primary routes are presented:
Route A (Reductive Amination): The "Gold Standard" for laboratory-scale synthesis. It offers high chemoselectivity and minimizes over-alkylation (formation of quaternary ammonium salts).
Route B (Nucleophilic Substitution): A cost-effective alternative using α-halo acids, suitable for larger scales where chromatographic purification is feasible.[1]
Retrosynthetic Analysis
The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.
Figure 1: Retrosynthetic disconnection showing the two primary pathways: Reductive Amination (Route A) and Nucleophilic Substitution (Route B).[2]
This method is preferred for its mild conditions and specificity. It utilizes 2-oxobutanoic acid and methylamine in the presence of a selective reducing agent, Sodium Cyanoborohydride (
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxobutanoic acid (10 mmol, 1.02 g) and Methylamine HCl (50 mmol, 3.38 g) in Methanol (30 mL).
Critical Step: Adjust the pH of the solution to approximately 6.0–7.0 using solid KOH or a methanolic KOH solution.[1]
Mechanism:[2][3][4][5][6][7][8] This pH range promotes the formation of the iminium ion intermediate while preventing the protonation of the cyanoborohydride (which would release toxic HCN gas) and ensuring the amine is nucleophilic.[1]
Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine.
Reduction:
Cool the solution to 0°C in an ice bath.
Add Sodium Cyanoborohydride (
) (7 mmol, 0.44 g) portion-wise over 10 minutes.
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours (overnight).
Quenching & Workup:
Quench the reaction by adding concentrated HCl dropwise until pH < 2. This destroys excess hydride and decarboxylates any boron complexes.
Safety: Perform this step in a fume hood; HCN gas may be evolved.
Concentrate the mixture under reduced pressure (rotary evaporator) to yield a crude solid.
Purification (Ion Exchange):
Dissolve the crude residue in a minimum amount of water.
Allow the mixture to warm to room temperature and stir for 24–48 hours.
Workup:
Concentrate the reaction mixture to dryness to remove excess methylamine.
Dissolve the residue in water and acidify with HCl.
Extract with diethyl ether to remove unreacted bromo-acid (the amino acid will remain in the aqueous phase).[1]
Isolation:
Evaporate the aqueous phase to dryness.
Recrystallize the residue from Ethanol/Acetone to separate the product from Methylamine hydrobromide (by-product).[1] Note: This separation can be difficult; Ion Exchange (as in Method A) is recommended for high purity.
Highly soluble in Water, Methanol; Insoluble in Ether, Hexane
Solubility Test
Workflow Visualization
Figure 2: Step-by-step workflow for the Reductive Amination protocol.
Troubleshooting & Optimization
Low Yield: Often caused by inefficient imine formation. Ensure the pH is strictly controlled between 6 and 7. If pH is too low (<5), the amine is protonated and non-nucleophilic. If pH is too high (>8), imine hydrolysis competes.
Over-methylation: If significant N,N-dimethyl product is observed (check NMR for a singlet integrating to 6H), reduce the amount of aldehyde/ketone relative to amine, or switch to the reductive amination protocol which naturally stops at the mono-methyl stage more easily than direct alkylation.[1]
Purification Issues: If the product is hygroscopic or an oil, it may be the free base or contain water. Redissolve in absolute ethanol and add anhydrous HCl in ether to precipitate the dry hydrochloride salt.
Safety Considerations
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Always work in a well-ventilated fume hood. Quench waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
Methylamine: A gas at room temperature (if using pure) or volatile liquid. Corrosive and lachrymator. Use sealed vessels or efficient condensers.
References
Reductive Amination General Protocol: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link
Synthesis of N-Methyl Amino Acids: Aurelio, L.; Brownlee, R. T. C.; Hughes, A. B.[1] "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, 2004 , 104(11), 5823–5846. Link
Imine Reductase (Biocatalytic Alternative): Aleku, G. A., et al. "Reductive aminations by imine reductases: from milligrams to tons." Chemical Science, 2022 , 13, 4968-4979. Link
Characterization Data (Analogous): PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid. Link
2-(Methylamino)butanoic acid hydrochloride in peptide synthesis
Application Note: 2-(Methylamino)butanoic Acid Hydrochloride in Peptide Synthesis Executive Summary 2-(Methylamino)butanoic acid (N-Me-Abu) is a non-canonical amino acid analog of 2-aminobutyric acid (Abu). The incorpora...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-(Methylamino)butanoic Acid Hydrochloride in Peptide Synthesis
Executive Summary
2-(Methylamino)butanoic acid (N-Me-Abu) is a non-canonical amino acid analog of 2-aminobutyric acid (Abu). The incorporation of this N-methylated residue is a high-value strategy in peptidomimetic drug design.[1] It serves three primary functions:
Metabolic Stability: The N-methyl group eliminates the amide proton, preventing hydrogen bonding in the active site of many proteases, thereby extending plasma half-life.
Conformational Constraint: It restricts the rotation of the peptide backbone (
angles) and promotes cis-peptide bond formation, often locking peptides into bioactive conformations.
Membrane Permeability: N-methylation reduces the overall polarity and hydrogen bond donor count (HBD), improving passive diffusion across lipid bilayers.
This guide addresses the specific challenges of using the hydrochloride salt form as a starting material and provides validated protocols for its protection and subsequent coupling in Solid Phase Peptide Synthesis (SPPS).
Part 1: Chemical Profile & Pre-Synthesis Considerations
The raw material is supplied as a hydrochloride salt to ensure stability. However, the free amine is required for nucleophilic attack during protection or coupling.
Direct Coupling Risk: Attempting to couple the HCl salt directly in SPPS (without Fmoc protection) is non-standard and prone to failure due to solubility issues and the need for excess base, which can trigger racemization.
Strategic Approach: The most robust workflow involves converting the HCl salt into Fmoc-N-Me-Abu-OH prior to SPPS.
Part 2: Preparation Protocol (Fmoc Protection)
Objective: Convert 2-(Methylamino)butanoic acid HCl into Fmoc-N-Me-Abu-OH for use in SPPS.
Scenario B: Coupling onto the N-Terminal N-Me-Abu (Elongation)
Difficulty: High
This is the bottleneck. The secondary amine of N-Me-Abu is sterically hindered and less nucleophilic than a primary amine. Standard HBTU/HOBt protocols often fail.
Optimized Protocol for Elongation:
Reagent Choice:
Primary Choice:HATU or COMU (High reactivity uronium salts).
Alternative:PyAOP (Phosphonium salt, excellent for hindered amines).
Aggressive Method:BTC (Bis(trichloromethyl)carbonate) to generate the acid chloride of the incoming amino acid in situ (Use only if standard coupling fails).
Pro-Tip: Adding K-Oxyma (0.1 eq) can enhance reaction rates with COMU.
Procedure (HATU Method):
Pre-activation: Dissolve incoming Fmoc-Amino Acid (5 eq) and HATU (5 eq) in DMF. Add DIEA (10 eq). Shake for 30 seconds.
Coupling: Add immediately to the resin containing N-Me-Abu.
Reaction Conditions: Double coupling is mandatory .
Couple 1: 2 hours at RT.
Couple 2: 2 hours at RT or 1 hour at
(Microwave assistance recommended if available: for 5 mins).
Racemization Control:
N-methyl amino acids are prone to racemization, especially at high temperatures or high pH.
Mitigation: Use 2,4,6-Collidine (TMP) instead of DIEA if racemization is observed. Collidine is a weaker, more hindered base that reduces proton abstraction from the
-carbon.
Part 4: Monitoring & Quality Control
Standard Ninhydrin (Kaiser) tests do not detect secondary amines (N-Me-Abu) effectively. You must use the Chloranil Test .
The following diagram illustrates the decision logic for integrating N-Me-Abu into a peptide sequence.
Figure 1: Strategic workflow for converting the HCl salt and integrating N-Me-Abu into SPPS, highlighting the critical divergence in elongation strategies.
NMR spectroscopy of 2-(Methylamino)butanoic acid hydrochloride
An Application Note for the Structural Elucidation of 2-(Methylamino)butanoic acid hydrochloride using 1D and 2D NMR Spectroscopy Abstract This comprehensive guide provides a detailed protocol and theoretical framework f...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Structural Elucidation of 2-(Methylamino)butanoic acid hydrochloride using 1D and 2D NMR Spectroscopy
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the structural elucidation of 2-(Methylamino)butanoic acid hydrochloride using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind the experimental design. We detail a multi-faceted approach employing one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY, HSQC) NMR techniques to unambiguously confirm the molecular structure. This application note serves as both a practical laboratory guide and an educational resource, emphasizing scientific integrity and reproducible methodology.
Theoretical Background & Strategic Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] It operates by probing the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] For a small molecule like 2-(Methylamino)butanoic acid hydrochloride, a combination of NMR experiments provides a complete structural "fingerprint."
The hydrochloride salt form dictates that the amine group is protonated (-NH₂⁺-) and the carboxylic acid is in its acidic form (-COOH). This chemical nature makes the compound highly polar and suitable for analysis in aqueous solvents.
Our strategic approach involves a hierarchical series of experiments:
1D ¹H NMR: To identify all unique proton environments, their relative numbers (integration), and their through-bond coupling patterns (multiplicity).
1D ¹³C{¹H} NMR: To detect all unique carbon atoms in the molecule.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which greatly aids in spectral assignment.
2D COSY (Correlation Spectroscopy): A homonuclear experiment that maps proton-proton (¹H-¹H) coupling networks.[3] This is instrumental in tracing the carbon backbone by identifying adjacent protons.
2D HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive heteronuclear experiment that correlates protons directly to the carbons they are attached to.[4] This experiment provides the definitive link between the ¹H and ¹³C spectra, resolving any ambiguity in assignments.[5]
This combination of experiments ensures a self-validating system where the results from each experiment cross-corroborate the others, leading to an unambiguous structural assignment.
Experimental Workflow and Protocols
The overall process, from sample handling to final data analysis, follows a structured workflow to ensure data quality and reproducibility.
NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad, Norell) are essential for good spectral resolution and shimming.[6]
Solvent: Deuterium Oxide (D₂O, 99.9 atom % D)
Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or its sodium salt (TSP). TMS is not suitable due to its insolubility in water.[7][8]
Software: NMR data processing software (e.g., Mnova, TopSpin, SpinWorks).[9][10][11]
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation.[12]
Weighing the Sample: Accurately weigh approximately 10-20 mg of 2-(Methylamino)butanoic acid hydrochloride for ¹H and 2D experiments. A higher concentration (30-50 mg) may be beneficial for ¹³C experiments to improve the signal-to-noise ratio.[12]
Choosing the Solvent: Use D₂O as the solvent. Its use is twofold: it dissolves the polar hydrochloride salt effectively, and it allows for the identification of exchangeable protons (-COOH and -N⁺H₂-). These protons will exchange with deuterium from the solvent, causing their signals to disappear or become very broad, simplifying the spectrum.[13]
Dissolution: Add approximately 0.6 mL of D₂O containing a small, known amount of DSS as the internal reference standard to the weighed sample in a clean vial. Gently vortex until the sample is fully dissolved.
Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. The optimal sample height should be around 4-5 cm.[6] Avoid introducing solid particles or air bubbles.[12]
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.[12] Label the tube cap clearly.
Protocol: NMR Data Acquisition
The following are suggested parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
Experiment
Parameter
Suggested Value
Purpose
¹H (Proton)
Spectral Width
12 ppm
To cover the typical chemical shift range for organic molecules.
Number of Scans
16-32
To achieve adequate signal-to-noise.
Relaxation Delay
2 s
Allows for nearly complete relaxation of protons between pulses.
¹³C{¹H} (Carbon)
Spectral Width
220 ppm
To cover the full range of carbon chemical shifts.
Number of Scans
1024 or more
Required due to the low natural abundance and sensitivity of ¹³C.
Both dimensions should cover the full proton spectrum.
Number of Increments
256
Determines the resolution in the indirect dimension (F1).
Number of Scans
4-8
Per increment.
HSQC
¹H Spectral Width (F2)
12 ppm
Direct dimension for protons.
¹³C Spectral Width (F1)
180 ppm
Indirect dimension for carbons (can be narrowed to the aliphatic region).
Number of Increments
256
Determines carbon resolution.
Number of Scans
8-16
Per increment.
Data Processing and Analysis
Processing: The raw free induction decay (FID) data from each experiment is processed using software. This involves Fourier transformation, phase correction, and baseline correction to generate the frequency-domain spectrum.
Referencing: Calibrate the ¹H spectrum by setting the DSS signal to 0.00 ppm. The ¹³C spectrum should be referenced indirectly using the same standard.
Integration: In the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons giving rise to each signal.
Peak Picking: Identify the chemical shift (in ppm) of each peak in all spectra. For 2D spectra, this involves identifying the coordinates of each cross-peak.
Spectral Interpretation & Structural Elucidation
Structure and Atom Labeling:
¹H NMR Spectrum Analysis
Signal at ~1.0 ppm (3H, triplet): This signal corresponds to the terminal methyl group protons (H-4). It is a triplet because it is coupled to the two adjacent methylene protons (H-3).
Signal at ~1.8-2.0 ppm (2H, multiplet): This complex multiplet arises from the methylene protons (H-3). They are coupled to both the terminal methyl protons (H-4) and the methine proton (H-2), resulting in a complex splitting pattern.
Signal at ~2.7 ppm (3H, singlet): This sharp singlet is characteristic of the N-methyl protons (H-5).[14] In D₂O, coupling to the N-H protons is absent due to rapid deuterium exchange, resulting in a singlet.
Signal at ~3.6 ppm (1H, triplet or multiplet): This signal corresponds to the methine proton (H-2) at the chiral center. It is coupled to the adjacent methylene protons (H-3), appearing as a triplet or a more complex multiplet. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and carbonyl groups.[15]
Exchangeable Protons (N-H, O-H): The two protons on the nitrogen and the single proton on the carboxylic acid will exchange with D₂O and will therefore not be observed as sharp signals in the spectrum.
¹³C NMR and DEPT-135 Analysis
~10-15 ppm (positive DEPT-135): Attributed to the terminal methyl carbon, C-4.
~25-30 ppm (negative DEPT-135): Corresponds to the methylene carbon, C-3.
~35-40 ppm (positive DEPT-135): The N-methyl carbon, C-5.
~60-65 ppm (positive DEPT-135): The methine carbon, C-2, shifted downfield by the electronegative nitrogen.
~175-180 ppm (absent in DEPT-135): The quaternary carbonyl carbon, C-1, which is significantly deshielded.
2D NMR Correlation Analysis
COSY Spectrum: The key correlation will be a cross-peak between the methine proton signal (H-2, ~3.6 ppm) and the methylene proton signal (H-3, ~1.8-2.0 ppm). Another cross-peak will connect the methylene protons (H-3) to the terminal methyl protons (H-4, ~1.0 ppm). This definitively establishes the -CH-CH₂-CH₃ spin system of the butanoic acid backbone. The N-methyl protons (H-5) will show no correlations as they are not coupled to any other protons.
HSQC Spectrum: This spectrum provides the final, unambiguous assignments by linking the proton and carbon data.
A cross-peak will connect the ¹H signal at ~1.0 ppm to the ¹³C signal at ~10-15 ppm (H-4 to C-4).
A cross-peak will connect the ¹H signal at ~1.8-2.0 ppm to the ¹³C signal at ~25-30 ppm (H-3 to C-3).
A cross-peak will connect the ¹H signal at ~3.6 ppm to the ¹³C signal at ~60-65 ppm (H-2 to C-2).
A cross-peak will connect the ¹H signal at ~2.7 ppm to the ¹³C signal at ~35-40 ppm (H-5 to C-5).
Summary of NMR Data
The following table summarizes the expected and assigned chemical shifts for 2-(Methylamino)butanoic acid hydrochloride in D₂O.
Atom Assignment
¹H Chemical Shift (ppm)
¹H Multiplicity
¹H Integration
¹³C Chemical Shift (ppm)
DEPT-135 Phase
1 (-COOH)
N/A (exchanges)
-
-
~177
Absent
2 (-CH-)
~3.6
Triplet (t)
1H
~62
Positive
3 (-CH₂-)
~1.9
Multiplet (m)
2H
~27
Negative
4 (-CH₃)
~1.0
Triplet (t)
3H
~11
Positive
5 (N-CH₃)
~2.7
Singlet (s)
3H
~38
Positive
Safety Considerations
Magnetic Field: NMR spectrometers generate very strong magnetic fields. Individuals with pacemakers or other metallic implants must not enter the NMR room.[16] All ferromagnetic objects (e.g., steel tools, keys, some chairs) must be kept outside a clearly marked perimeter to prevent them from becoming dangerous projectiles.[17]
Cryogens: The magnets are cooled with liquid helium and liquid nitrogen. Handle cryogens only with appropriate personal protective equipment (PPE), including thermal gloves and a face shield.[17]
Sample Handling: Always follow standard laboratory safety procedures. Prepare samples in a designated lab area, not at the spectrometer console.[16] Transport NMR tubes in a secure secondary container.[18]
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of 2-(Methylamino)butanoic acid hydrochloride. This application note outlines a robust and self-validating protocol that enables researchers to confidently confirm the identity and purity of the compound. By understanding the causality behind each experimental choice, from solvent selection to the specific pulse sequences employed, scientists can leverage the full analytical power of modern NMR.
References
Merck. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process.
ResearchGate. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
Wikipedia. (n.d.). Tetramethylsilane.
C-CART. (n.d.). GOOD LAB PRACTICE-NMR.
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
University of Bergen. (n.d.). NMR spectroscopy - Software.
ResearchGate. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1: 001.
University of Minnesota. (n.d.). NMR Sample Preparation.
Lab Manager. (2025, March 4). Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals.
Spratt, M. P., et al. (n.d.). Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC.
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy.
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
Kessler, H., et al. (n.d.). 7.5 High Resolution NMR Spectroscopy.
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
Application Note: High-Resolution Mass Spectrometry Analysis of 2-(Methylamino)butanoic Acid
Executive Summary 2-(Methylamino)butanoic acid (C5H11NO2, MW 117.[1]15) is a non-proteinogenic amino acid often utilized in the synthesis of peptidomimetics to enhance metabolic stability against proteolysis. It also app...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylamino)butanoic acid (C5H11NO2, MW 117.[1]15) is a non-proteinogenic amino acid often utilized in the synthesis of peptidomimetics to enhance metabolic stability against proteolysis. It also appears as a structural impurity in pharmaceutical intermediates and a metabolite in specific catabolic pathways.
Analyzing this compound presents a "perfect storm" of analytical challenges:
Low Molecular Weight: High background noise in the low mass range (m/z < 120).
Isobaric Interference: It is isobaric with Valine , Betaine , and 3-Aminobutyric acid methyl ester .
Polarity: High polarity leads to poor retention on standard C18 columns, causing elution in the suppression zone (void volume).
This guide presents two validated protocols:
Protocol A (Direct Analysis): A high-throughput HILIC method for rapid screening.
Protocol B (Derivatization): A butyl esterification method for high-sensitivity quantitation and definitive isobaric resolution.
Chemical Context & The "Isobaric Trap"[2]
Before beginning experimental work, it is critical to understand the structural landscape. 2-(Methylamino)butanoic acid shares a nominal mass (117 Da) and Protonated Mass ([M+H]+ 118 Da) with Valine.
Compound
Structure
[M+H]+
Immonium Ion (Major Fragment)
Analytical Risk
2-(Methylamino)butanoic acid
CH3-CH2-CH(NHMe)-COOH
118.09
m/z 72.08
Target Analyte
Valine
(CH3)2-CH-CH(NH2)-COOH
118.09
m/z 72.08
Critical Interference
Betaine
(CH3)3-N+-CH2-COO-
118.09
m/z 59.07
Resolvable by MS/MS
The Challenge: Both the target and Valine lose Formic Acid (HCOOH, 46 Da) to generate an immonium ion at m/z 72 . Therefore, chromatographic resolution is non-negotiable ; MS/MS alone cannot distinguish them easily without high-energy fragmentation analysis.
Analytical Strategy Visualization
The following decision tree outlines the workflow selection based on sensitivity requirements and sample complexity.
Caption: Analytical decision matrix for selecting between Direct HILIC (Speed) and Butylation (Sensitivity/Resolution).
Mass Spectrometry Characteristics
Fragmentation Mechanism
The fragmentation of alpha-amino acids is dominated by the loss of the carboxyl group.
Precursor: Protonation occurs at the secondary amine: m/z 118 .
Primary Fragment: Neutral loss of Formic Acid (HCOOH, 46 Da) generates the stable immonium ion: m/z 72 .
Secondary Fragments: High collision energy (CE) is required to break the immonium ion.
Target (N-Me-Abu): m/z 72
m/z 44 (Loss of Ethylene) or m/z 41.
Valine: m/z 72
m/z 55 (Loss of Ammonia).
MRM Transitions Table
Analyte
Precursor (m/z)
Product (m/z)
CE (eV)
Type
Notes
2-(Methylamino)butanoic acid
118.1
72.1
15
Quant
Immonium Ion
2-(Methylamino)butanoic acid
118.1
44.1
28
Qual
High noise potential
Valine (Interference)
118.1
72.1
15
-
Co-elution Risk
Valine (Interference)
118.1
55.1
25
-
Distinguishing fragment
IS (Sarcosine-d3)
93.1
47.1
15
IS
Structural Analog
Detailed Experimental Protocols
Protocol A: Direct Analysis (HILIC)
Best for: Synthetic process monitoring, high-concentration samples.
Rationale: HILIC retains polar amines without derivatization. An acidic mobile phase is used to ensure the amine is fully protonated (pKa ~9.6) and to suppress silanol activity.
Instrument Parameters:
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILIC.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][3][4][5]
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 90% B (Isocratic hold for retention).
1-6 min: 90% B
60% B.
6-8 min: 60% B (Wash).
8.1 min: 90% B (Re-equilibration - Critical in HILIC).
Flow Rate: 0.4 mL/min.
Injection Vol: 2 µL (Keep low to prevent solvent effects).
Best for: DMPK studies, trace impurity analysis, complex biofluids.
Rationale: Converting the carboxylic acid to a butyl ester increases lipophilicity (allowing C18 separation) and increases molecular weight to m/z 174 , moving the precursor ion out of the low-mass chemical noise region.
Reaction Chemistry:
New Precursor: [M+H]+ = 174.15
New Fragment: Loss of Butanol/Formate group
m/z 72 (Immonium remains the backbone).
Step-by-Step Protocol:
Dry Down: Evaporate 50 µL of sample (and IS) to dryness under Nitrogen at 40°C.
Derivatize: Add 100 µL of 3N HCl in n-Butanol .
Note: Prepare fresh by slowly adding Acetyl Chloride to n-Butanol (Caution: Exothermic).
Incubate: Seal vial and heat at 65°C for 15 minutes .
Dry Down: Evaporate to dryness under Nitrogen (removes excess HCl/Butanol).
Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (50:50).
Instrument Parameters (Reversed Phase):
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Result: The butyl ester of 2-(Methylamino)butanoic acid will elute significantly later than non-derivatized interferences and will be baseline separated from the Valine-butyl ester due to side-chain hydrophobicity differences.
Fragmentation Pathway Diagram
This diagram illustrates the ionization and fragmentation logic used for MRM selection.
Caption: Collision Induced Dissociation (CID) pathway of 2-(Methylamino)butanoic acid.
Validation & Troubleshooting
Linearity & Limits
HILIC Method: Linear range typically 50 – 5000 ng/mL.
Derivatization Method: Linear range typically 1 – 1000 ng/mL.
Troubleshooting Guide
Issue
Probable Cause
Solution
Drifting Retention Time (HILIC)
pH instability or insufficient equilibration.
Ensure Mobile Phase A is buffered (Ammonium Formate) and increase re-equilibration time to 3+ column volumes.
High Background (m/z 118)
Solvent contamination or source clustering.
Use LC-MS grade solvents.[3][4] Switch to Protocol B (Derivatization) to shift mass to 174.
Split Peaks
Solvent mismatch.
Sample diluent must match initial mobile phase conditions. For HILIC, use >80% Acetonitrile in sample diluent.
Valine Interference
Co-elution.
Run a Valine standard. If RT overlaps, adjust gradient slope or switch to Protocol B (C18 separates butyl esters of Val/Abu well).
References
Human Metabolome Database (HMDB). Metabocard for 2-Aminobutyric acid (Structural Analog).
[Link]
Agilent Technologies. Analysis of Underivatized Amino Acids by HILIC-MS/MS. Application Note 5991-8636EN.
[Link]
Incorporation of 2-(Methylamino)butanoic acid into peptide sequences
Application Note: Strategic Incorporation of 2-(Methylamino)butanoic acid (N-Me-Abu) in Solid-Phase Peptide Synthesis Strategic Overview The incorporation of 2-(Methylamino)butanoic acid (N-Me-Abu) into peptide sequences...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Incorporation of 2-(Methylamino)butanoic acid (N-Me-Abu) in Solid-Phase Peptide Synthesis
Strategic Overview
The incorporation of 2-(Methylamino)butanoic acid (N-Me-Abu) into peptide sequences is a potent strategy for medicinal chemistry programs.[1] As the
-methylated analog of 2-aminobutyric acid (an isostere of ethylglycine), this residue serves two critical functions:
Metabolic Stability: The
-methyl group eliminates the hydrogen bond donor capability of the amide backbone, rendering the peptide bond nearly impervious to proteolytic cleavage by serum proteases.
Conformational Locking: The steric bulk of the methyl group restricts the
and torsion angles, often forcing the backbone into a cis-amide configuration or stabilizing turn structures (e.g., -turns) essential for receptor binding affinity.
However, the very properties that make N-Me-Abu valuable—steric bulk and secondary amine nucleophilicity—create significant synthetic bottlenecks.[1] This guide moves beyond standard SPPS protocols to address the "difficult coupling" paradigm inherent to N-methylated residues.
Critical Synthetic Challenges
Before initiating synthesis, the researcher must account for two primary failure modes:
The "Coupling Onto" Barrier: While coupling Fmoc-N-Me-Abu-OH to the resin is relatively standard, coupling the next amino acid onto the secondary amine of the resin-bound N-Me-Abu is the rate-limiting step.[1] The nucleophilicity of the secondary amine is drastically reduced by steric clash with the incoming activated ester.
Diketopiperazine (DKP) Formation: If N-Me-Abu is located at the penultimate position (Position 2 relative to the C-terminus), the removal of the Fmoc group generates a secondary amine that can back-bite onto the C-terminal ester linkage.[1] This cyclization cleaves the dipeptide from the resin, resulting in a deletion sequence [1].
Mechanism & Workflow Visualization
The following diagram illustrates the decision logic for the critical "Coupling Onto" step and the DKP risk assessment.
Figure 1: Decision matrix for N-Me-Abu incorporation, highlighting DKP mitigation and high-energy coupling requirements.
Master Protocol: SPPS Incorporation[1]
Phase A: DKP Mitigation (For C-Terminal N-Me-Abu)
If N-Me-Abu is not at the C-terminus or position 2, proceed to Phase B.[1]
The Risk: Standard Fmoc removal (20% Piperidine) promotes DKP formation.[2]
The Solution: Use sterically bulky resins or milder bases.
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1][2] The bulky trityl linker sterically discourages the back-biting attack [2].
Loading: Load the first amino acid (AA1) using standard DIPEA/DCM conditions.
Elongation to N-Me-Abu: Couple Fmoc-N-Me-Abu-OH as AA2.
Critical Deprotection (The "DKP-Safe" Cocktail):
Instead of Piperidine, use 0.1 M HOBt + 2% DBU + 5% Piperazine in DMF .
Rationale: HOBt suppresses aspartimide formation and DBU is non-nucleophilic, reducing the basicity available to catalyze DKP formation [3].
Phase B: Coupling onto the N-Me-Abu Residue (The Bottleneck)
This is the most difficult step. The secondary amine of N-Me-Abu is sterically hindered.[1] Standard HBTU/HCTU protocols will fail.
Reagents:
Activator:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .
Additive:HOAt (1-Hydroxy-7-azabenzotriazole).[1][3] Note: HOAt is critical for neighboring group participation that accelerates the reaction.
Repeat the coupling step with fresh reagents.[8][9]
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:9) to prevent deletion sequences.
Quality Control: The Chloranil Test
The standard Kaiser (Ninhydrin) test does not work reliably for N-methylated residues because they are secondary amines (lacking the -NH2 required for the Ruhemann’s purple complex). You must use the Chloranil Test [4].
Gairí, M., et al. (1990). Formation of diketopiperazines during the synthesis of dipeptides containing N-alkylamino acids.[1][3] International Journal of Peptide and Protein Research.
Application Notes and Protocols: 2-(Methylamino)butanoic Acid Hydrochloride in Medicinal Chemistry Research
Introduction: The Strategic Value of N-Methylated Amino Acids in Drug Design In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. Non-natura...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of N-Methylated Amino Acids in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. Non-natural amino acids, particularly N-methylated variants, have emerged as critical chiral building blocks in this endeavor.[1][2][3] 2-(Methylamino)butanoic acid, also known as N-methyl-α-aminobutyric acid, and its hydrochloride salt, represent a key scaffold in this class of compounds. The introduction of a methyl group on the alpha-amino nitrogen imparts several advantageous properties to a peptide or small molecule therapeutic. These include enhanced metabolic stability by hindering enzymatic degradation, improved cell permeability through increased lipophilicity, and the ability to modulate conformation, which can lead to higher receptor affinity and selectivity.[4]
This technical guide provides a comprehensive overview of the applications and protocols for utilizing 2-(methylamino)butanoic acid hydrochloride in medicinal chemistry research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-(methylamino)butanoic acid hydrochloride is essential for its effective use in synthesis and analysis.
Soluble in water and polar organic solvents like methanol.
Inferred from structure
Core Applications in Medicinal Chemistry
2-(Methylamino)butanoic acid hydrochloride serves as a crucial chiral precursor in the synthesis of a diverse range of biologically active molecules. Its incorporation can be a key strategy in lead optimization to enhance drug-like properties.
Enhancing Peptide and Peptidomimetic Therapeutics
N-methylated amino acids are frequently incorporated into peptide sequences to improve their therapeutic potential. The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. Furthermore, the restriction of conformational flexibility imposed by the N-methyl group can lock the peptide into a bioactive conformation, leading to enhanced binding affinity for its target receptor.
Experimental Workflow: Incorporation into a Peptide Sequence
Caption: Workflow for solid-phase peptide synthesis incorporating an N-methylated amino acid.
Scaffolding for Small Molecule Drug Candidates
The chiral nature of 2-(methylamino)butanoic acid makes it an invaluable starting material for the asymmetric synthesis of complex small molecules.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for diverse chemical transformations to build molecular complexity. This is particularly relevant in the development of kinase inhibitors, protease inhibitors, and other targeted therapies where precise three-dimensional orientation of functional groups is critical for activity. For instance, derivatives of butanoic acid have been explored for their potential as anticancer agents.[3][6][7][]
Protocols and Methodologies
Protocol 1: Synthesis of 2-(Methylamino)butanoic Acid Hydrochloride
The synthesis of 2-(methylamino)butanoic acid hydrochloride can be achieved through several routes. A common and efficient method is the reductive amination of 2-oxobutanoic acid with methylamine, followed by acidification.[9][10]
Reaction Scheme: Reductive Amination
Caption: Synthesis of 2-(methylamino)butanoic acid hydrochloride via reductive amination.
Materials and Reagents:
2-Oxobutanoic acid
Methylamine (e.g., 40% solution in water or as hydrochloride salt)
Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) and a hydrogen source
Methanol (MeOH)
Hydrochloric acid (HCl)
Diethyl ether (Et₂O)
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
Imine Formation: In a round-bottom flask, dissolve 2-oxobutanoic acid (1 equivalent) in methanol. Cool the solution in an ice bath.
Slowly add a solution of methylamine (1.1 equivalents) to the cooled solution while stirring. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine should be added.
Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
Reduction:
Using NaBH₃CN: Cool the reaction mixture again in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of methanol and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
Using Catalytic Hydrogenation: Transfer the reaction mixture to a hydrogenation vessel. Add 5-10 mol% of Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Work-up and Isolation:
If using NaBH₃CN, carefully quench the reaction by the slow addition of dilute HCl until the pH is acidic.
If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to remove the methanol.
Dissolve the residue in a minimal amount of water and wash with diethyl ether to remove any non-polar impurities.
Salt Formation and Crystallization: To the aqueous layer, add concentrated HCl until the pH is approximately 1-2.
Concentrate the acidic aqueous solution under reduced pressure to obtain a crude solid.
Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether or ethanol/diethyl ether) to yield pure 2-(methylamino)butanoic acid hydrochloride.
Protocol 2: Quality Control and Characterization
Ensuring the purity and structural integrity of 2-(methylamino)butanoic acid hydrochloride is crucial for its use in subsequent synthetic steps.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will provide characteristic signals for the methyl group on the nitrogen, the alpha-proton, the ethyl group, and the exchangeable protons of the amine and carboxylic acid.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the alpha-carbon, and the carbons of the ethyl and methyl groups.
2. High-Performance Liquid Chromatography (HPLC):
Purity Assessment: Reversed-phase HPLC with a suitable C18 column can be used to determine the purity of the compound. A gradient elution with water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common method.
Chiral HPLC: To determine the enantiomeric purity of a chirally synthesized sample, a chiral stationary phase is required.
3. Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by detecting the protonated molecule [M+H]⁺.
Conclusion and Future Perspectives
2-(Methylamino)butanoic acid hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into drug candidates can significantly enhance their pharmacological properties. The protocols outlined in this guide provide a framework for the synthesis and quality control of this important compound, empowering researchers to accelerate their drug discovery efforts. As the demand for more sophisticated and effective therapeutics continues to grow, the use of N-methylated amino acids and other non-natural building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.
Mokotoff, M., et al. (1985). Novel anticancer prodrugs of butyric acid. 2. Journal of medicinal chemistry, 28(11), 1653–1657. [Link]
Shvets, V. I., et al. (2024). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International journal of molecular sciences, 25(16), 8898. [Link]
Carlier, P. R., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. International journal of molecular sciences, 23(17), 9608. [Link]
Holik, H. A., et al. (2021). IN SILICO STUDIES OF (S)-2-AMINO-4-(3,5-DICHLOROPHENYL) BUTANOIC ACID AGAINST LAT1 AS A RADIOTHERANOSTIC AGENT OF CANCER. International Journal of Applied Pharmaceutics, 13(6), 193-199. [Link]
Google Patents. US4115105A - L-2-amino-4-(2-aminoethoxy)-butanoic acid.
Google Patents. CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride.
Google Patents. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride.
Aguiar, R. M., et al. (2020). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Royal Society of Chemistry. [Link]
Google Patents. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
Google Patents. US8481778B2 - Process for the preparation of esters of 4-fluorosubstituted 3-oxo-alcanoic acids.
D'hooghe, M., et al. (2006). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry, 71(23), 8946–8949. [Link]
Shirai, F., et al. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1345-1347. [Link]
PubMed. alpha-Amino-n-butyric acid methyl ester induces concentrative uptake of L-dopa in human Langerhans' cells normally not operative for L-dopa transport. [Link]
Google Patents. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
ResearchGate. Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. [Link]
PubMed. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii. [Link]
ResearchGate. Synthesis of 2-methyl butanoic acid from polymeric ester. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile[1][2]
Target Molecule: 2-(Methylamino)butanoic acid hydrochloride
CAS: 70606-05-2 (HCl salt) / 2282-07-7 (Free acid)
Structure Note: This is an N-methylated alpha-amino acid.[1]
Critical Challenge: Unlike primary amino acids, N-methyl amino acids often exhibit poor crystallinity and high hygroscopicity .[1] The N-methyl group disrupts the intermolecular hydrogen bonding network that typically stabilizes amino acid crystal lattices. Consequently, "oiling out" (phase separation into a gum rather than a crystal) is the most common failure mode during purification.[1]
This guide provides two distinct workflows:
Recrystallization: For material with >85% purity that requires salt formation or polishing.[1]
Ion Exchange Chromatography: For crude reaction mixtures containing inorganic salts or unreacted starting materials.[1]
Workflow A: Recrystallization (The "Anti-Oil" Protocol)[1]
Use Case: Final polishing of the hydrochloride salt or converting a sticky gum into a free-flowing powder.
The Solvent System
The most successful systems for N-methyl amino acid hydrochlorides rely on a Polarity Gradient :
Solvent (Good): Dry Ethanol (EtOH) or Methanol (MeOH).[1]
Antisolvent (Bad): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[1]
Dissolution: Dissolve the crude HCl salt in the minimum amount of dry Ethanol at 40–50°C.
Tech Tip: If the solution is colored, treat with activated charcoal (1 wt%) for 15 mins, then filter through Celite.[1]
The Cloud Point: Remove from heat. Add the Antisolvent (Et₂O) dropwise with vigorous stirring until a faint, persistent turbidity (cloudiness) appears.[1]
Seeding (Critical): If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
Crystallization: Allow the flask to cool to room temperature slowly. Then, move to a fridge (4°C) for 12 hours.
Dealing with "Oiling Out":
Symptom:[1][2][3][4][5] A second liquid layer (oil) forms at the bottom instead of crystals.[1]
Remedy: Decant the supernatant.[6] Add fresh Antisolvent (EtOAc or Et₂O) to the oil.[1] Vigorously triturate (grind/mash) the oil with a spatula or glass rod.[1] This mechanical stress often forces the lattice to snap into place, turning the gum into a white solid.[1]
Isolation: Filter rapidly under Nitrogen or Argon (to prevent moisture absorption).[1] Wash with cold Et₂O.[1] Dry in a vacuum desiccator over P₂O₅.
Visualization: Recrystallization Decision Logic
Figure 1: Decision tree for recrystallizing N-methyl amino acid salts, specifically addressing the "oiling out" phenomenon.
Workflow B: Ion Exchange Chromatography (Desalting)[1]
Use Case: The product is contaminated with inorganic salts (NaCl, KCl) or is in the wrong salt form.[1] This method isolates the zwitterion (free acid), which must then be converted back to the HCl salt.[1]
Resin Activation: Wash resin with 2M HCl, then rinse with distilled water until the effluent is neutral (pH 7).[1]
Loading: Dissolve the crude mixture in water. Load onto the column.[1] The amino acid (cationic at low pH) binds to the resin.[1][5] Inorganic anions (Cl⁻, SO₄²⁻) pass through.[1]
Washing: Wash with 3–5 column volumes of distilled water.
Validation: Test effluent with AgNO₃.[1] If precipitate forms, chloride is still present.[1] Continue washing until AgNO₃ test is negative.[1]
Elution: Switch to 1M NH₄OH. The high pH deprotonates the amino group, turning the molecule neutral/anionic, releasing it from the resin.[1]
Detection: Collect fractions that react with Ninhydrin (purple/brown spot on TLC).[1]
Conversion to HCl Salt:
Evaporate the ammoniacal fractions to dryness (removes excess NH₃).[1]
Q1: My product is a sticky hygroscopic gum. How do I get a solid?
Diagnosis: N-methyl amino acid hydrochlorides are notoriously hygroscopic.
Solution:
Solvent Switch: Avoid Methanol/Ether.[1] Try Isopropanol (IPA) / Diisopropyl Ether .[1] IPA dissolves the gum but is less likely to hold onto water than methanol.
Drying: You must dry the oil under high vacuum (< 1 mbar) for 24 hours before attempting crystallization.[1] Residual water acts as a plasticizer, preventing crystal formation.[1]
Trituration: As described in Workflow A, mechanical grinding under non-polar solvent is often required to initiate crystallization.[1]
Q2: How do I remove unreacted 2-aminobutyric acid (starting material)?
Diagnosis: Primary amine impurity in a secondary amine product.[1]
Solution:
Ion Exchange: Often insufficient as pKa values are similar.[1]
Chemical Scavenging: If the impurity level is low (<5%), treat the mixture with Benzaldehyde in a biphasic system.[1] The primary amine forms a Schiff base (imine) which is lipophilic and can be extracted into an organic layer (e.g., DCM), while the secondary amine (N-methyl product) remains in the aqueous phase.[1]
Prep HPLC: Use a C18 column with an ion-pairing agent (e.g., 0.1% TFA).[1] The N-methyl group increases hydrophobicity, typically increasing retention time compared to the unmethylated parent.[1]
Q3: The Chloride content is lower/higher than theoretical (23.9%).
Analysis:
Low Cl: Incomplete salt formation.[1] You have a mixture of Zwitterion and HCl salt. Fix: Redissolve in MeOH and treat with excess HCl gas or Acetyl Chloride.[1]
High Cl: Trapped inorganic salts (NaCl/NH₄Cl).[1] Fix: Perform Workflow B (Ion Exchange) or recrystallize from dry Ethanol (inorganic salts are usually insoluble in dry EtOH).[1]
Analytical Validation Data
When verifying purity, compare your data against these expected standards.
Parameter
Specification
Method
Appearance
White to off-white crystalline powder
Visual
Melting Point
134–136°C (Varies by polymorph)
Capillary MP
Solubility
Soluble in Water, MeOH, EtOH.[1] Insoluble in Et₂O, Hexane.[1]
Figure 2: Strategic pathways for removing specific impurity classes.
References
Aurelio, L., et al. (2004).[1] N-Methyl amino acids in peptide synthesis.[7][8][9] Chemical Reviews.[1] (Provides context on the solubility and purification challenges of N-methylated amino acids).
Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press.[1] (Authoritative text on amino acid purification and salt formation). [1]
PubChem. (n.d.).[1][10] 2-(Methylamino)butanoic acid hydrochloride Compound Summary. National Library of Medicine. (Verified chemical properties and identifiers). [1]
Hughes, A. B. (Ed.).[1] (2011).[1] Amino Acids, Peptides and Proteins in Organic Chemistry.[1] Wiley-VCH. (Detailed protocols for amino acid isolation). [1]
Technical Support Center: Synthesis of 2-(Methylamino)butanoic Acid
Welcome to the technical support center for the synthesis of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this N-methylated amino acid. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Impurities
This section addresses specific issues you may encounter during the synthesis of 2-(Methylamino)butanoic acid, providing insights into the root causes and practical solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Q: My final product shows significant amounts of unreacted 2-aminobutanoic acid (or 2-oxobutanoic acid) and residual methylating agent. What went wrong?
A: The presence of unreacted starting materials is a common issue that points to incomplete reaction. The underlying cause depends on the synthetic route employed.
Reductive Amination of 2-Oxobutanoic Acid:
Causality: In this pathway, the formation of an imine intermediate is crucial. Incomplete imine formation or insufficient reducing agent will leave unreacted 2-oxobutanoic acid and methylamine.[1]
Troubleshooting:
Optimize Reaction Conditions: Ensure the pH of the reaction mixture is weakly acidic to facilitate imine formation.[2]
Excess Reagents: Use a slight excess of methylamine and the reducing agent (e.g., sodium cyanoborohydride) to drive the reaction to completion.
Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Eschweiler-Clarke Methylation of 2-Aminobutanoic Acid:
Causality: This reaction relies on the use of excess formic acid and formaldehyde.[3] Insufficient amounts of these reagents will result in incomplete methylation.
Troubleshooting:
Reagent Stoichiometry: Use a significant excess of both formic acid and formaldehyde as stipulated in established protocols.[3]
Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures to ensure the reaction goes to completion.[3]
Purification Protocol for Removing Unreacted Starting Materials:
Recrystallization: Converting the crude 2-(Methylamino)butanoic acid to its hydrochloride salt and recrystallizing from a suitable solvent system can effectively remove non-basic impurities like 2-oxobutanoic acid.[1]
Ion-Exchange Chromatography: This technique can separate the more basic 2-(Methylamino)butanoic acid from the less basic 2-aminobutanoic acid.
Issue 2: Formation of Over-Methylated Byproducts
Q: I am observing a significant peak in my analysis corresponding to 2-(Dimethylamino)butanoic acid. How can I prevent this?
A: The formation of the tertiary amine, 2-(Dimethylamino)butanoic acid, is a common side reaction, particularly in the Eschweiler-Clarke synthesis.
Causality: In the Eschweiler-Clarke reaction, the newly formed secondary amine can react further with formaldehyde and formic acid to yield the tertiary amine.[3] While the reaction is reported to stop at the tertiary amine stage and not form quaternary ammonium salts, the formation of the tertiary amine from a primary amine starting material is a possibility.[3]
Troubleshooting:
Control Stoichiometry: While excess reagents are needed, using a very large excess of formaldehyde can favor the formation of the dimethylated product. Careful optimization of the formaldehyde to 2-aminobutanoic acid ratio is key.
Reaction Time: Prolonged reaction times can also contribute to over-methylation. Monitor the reaction and stop it once the desired product is maximized.
Purification Protocol for Removing Over-Methylated Byproducts:
Fractional Crystallization: The difference in polarity and solubility between the secondary and tertiary amine salts can be exploited for separation by fractional crystallization.
Chromatography: Preparative HPLC or column chromatography can be effective in separating the desired product from the over-methylated impurity.
Issue 3: Presence of Diastereomeric Impurities
Q: My starting material is a single enantiomer, but my final product shows the presence of diastereomers. What is the cause and how can I address it?
A: The generation of diastereomers is a concern when the stereocenter of the amino acid is susceptible to racemization under the reaction conditions.
Causality: While the Eschweiler-Clarke reaction is known to generally proceed without racemization of chiral amines, harsh reaction conditions (e.g., prolonged heating at high temperatures) could potentially lead to some degree of epimerization.[3] For the reductive amination of 2-oxobutanoic acid, the product is inherently a racemate unless a chiral reducing agent or catalyst is used.
Troubleshooting:
Milder Reaction Conditions: For the Eschweiler-Clarke reaction, explore using alternative, milder reducing agents in place of formic acid, such as sodium cyanoborohydride, which may reduce the risk of racemization.[3]
Chiral Analysis: Employ chiral HPLC to accurately quantify the diastereomeric purity of your product.[4]
Purification Protocol for Separating Diastereomers:
Chiral Chromatography: Preparative chiral HPLC is the most effective method for separating diastereomers.
Diastereomeric Salt Recrystallization: Reacting the mixture of diastereomers with a chiral resolving agent to form diastereomeric salts can allow for separation by fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing 2-(Methylamino)butanoic acid?
A: The "best" route depends on the available starting materials, scale of the synthesis, and desired purity.
Reductive Amination: A versatile method if 2-oxobutanoic acid is readily available. It can be a one-pot reaction.[2]
Eschweiler-Clarke Reaction: A classic and often high-yielding method for methylating 2-aminobutanoic acid. It avoids the use of toxic alkylating agents like methyl iodide.[3][5]
Strecker Synthesis: A two-step process starting from propanal, methylamine, and a cyanide source. It is a powerful method for creating amino acids from simple precursors.[6][7]
Q2: What are the recommended analytical methods for assessing the purity of 2-(Methylamino)butanoic acid?
A: A combination of techniques is recommended for comprehensive purity analysis:
High-Performance Liquid Chromatography (HPLC): The standard method for assessing the purity of amino acids and their derivatives.[8] Reversed-phase HPLC with UV detection is commonly used. Chiral HPLC is necessary for determining enantiomeric or diastereomeric purity.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, often after derivatization of the amino acid to increase its volatility.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying impurities.[1]
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[6]
Q3: How can I minimize the formation of impurities during the synthesis?
A: Careful control of reaction parameters is crucial:
High-Purity Starting Materials: Ensure the purity of your starting materials to avoid introducing impurities from the outset.
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
Temperature Control: Maintain the recommended reaction temperature to avoid side reactions or degradation.
Reaction Monitoring: Regularly monitor the reaction progress to determine the optimal endpoint and avoid prolonged reaction times that can lead to byproduct formation.
Data Summary
Impurity Class
Common Examples
Primary Synthetic Route(s)
Recommended Analytical Technique
Unreacted Starting Materials
2-Aminobutanoic acid, 2-Oxobutanoic acid
All routes
HPLC, GC-MS, NMR
Over-alkylation Products
2-(Dimethylamino)butanoic acid
Eschweiler-Clarke
HPLC, GC-MS, NMR
Intermediate-Related Impurities
Imine intermediate
Reductive Amination
LC-MS
Diastereomers/Enantiomers
(R/S)-2-(Methylamino)butanoic acid
All routes (if starting material is chiral)
Chiral HPLC
Byproducts from Reagents
Borate salts
Reductive Amination (with NaBH₄)
Not typically monitored by standard methods
Visualizing Reaction Pathways and Workflows
Impurity Formation in Eschweiler-Clarke Synthesis
Caption: Formation of the desired product and an over-methylated impurity.
General Purification Workflow
Caption: A typical workflow for purifying 2-(Methylamino)butanoic acid.
References
Aguiar, R. M., et al. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
Ashworth, S., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. PubMed. [Link]
MDPI. (2025). Integrated Metabolomic and Transcriptomic Analysis Reveals the Molecular Regulatory Mechanism of Gamma-Aminobutyric Acid Accumulation in White Quinoa (Chenopodium quinoa Willd.) in Response to Dark and Ultrasound Stress. [Link]
Pharmaffiliates. (n.d.). butanoic acid and its Impurities. [Link]
IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
Monash University. (n.d.). Separation and Refining of Amino acids. [Link]
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
MDPI. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]
ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
Quora. (2023). (S)-(-)-2-Methyl-1-butanol reacts with KMnO4 to form (+)-2-methylbutanoic acid. What is the absolute configuration of the stereocentre of (+). [Link]
MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]
Google Patents. (n.d.).
ETDEWEB. (1988). 2-amino-2-methyl-butanoic acid (2-AMB). A potential tumor-seeking agent. [Link]
PMC. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]
OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. [Link]
UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]
Technical Support Center: Optimizing Synthesis of 2-(Methylamino)butanoic Acid
Welcome to the technical support center for the synthesis of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-(Methylamino)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the successful and efficient production of your target molecule.
Core Synthesis Strategy: Reductive Amination
The most common and efficient method for synthesizing 2-(Methylamino)butanoic acid is through the reductive amination of 2-oxobutanoic acid with methylamine.[1][2] This process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][3][4] This one-pot approach is often preferred due to its high selectivity and the ability to minimize byproducts under controlled conditions.[1][3]
Successful synthesis hinges on the careful selection of reagents and optimization of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-(Methylamino)butanoic acid.
Q1: Low Yield of 2-(Methylamino)butanoic acid
Possible Causes:
Inefficient Imine Formation: The equilibrium between the keto acid and the imine may not favor the imine. This can be influenced by pH and the removal of water.
Suboptimal Reducing Agent: The chosen reducing agent may not be effective for reducing the imine under the reaction conditions or may be degrading. Common choices include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[5]
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.
Reaction Temperature and Time: The reaction may not have been allowed to proceed to completion, or the temperature may be too low.
Solutions:
pH Adjustment: Maintain a weakly acidic pH (typically 4-6) to facilitate imine formation without protonating the amine reactant excessively. Acetic acid can be used for this purpose.[5]
Water Removal: While not always necessary for in situ reductions, in some cases, the use of a dehydrating agent like molecular sieves can drive the imine formation equilibrium forward.
Choice of Reducing Agent:
Sodium Cyanoborohydride (NaBH3CN): Effective at mildly acidic pH and selectively reduces imines over ketones.
Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN, it is also highly effective for reductive aminations.[5] It is often the reagent of choice.[5]
Optimize Stoichiometry: A slight excess of the amine and reducing agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[5]
Reaction Monitoring: Track the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Temperature Control: Most reductive aminations proceed well at room temperature.[5] If the reaction is sluggish, gentle heating (40-50°C) may be beneficial, but be cautious of potential side reactions.
Q2: Formation of Impurities, Primarily the Dialkylated Product
Possible Cause:
Over-alkylation: The newly formed secondary amine, 2-(Methylamino)butanoic acid, can react further with the starting 2-oxobutanoic acid and another equivalent of methylamine to form a tertiary amine. This is a common issue in reductive amination.[6]
Solutions:
Control Stoichiometry: Use a controlled amount of the methylamine, avoiding a large excess.
Slow Addition: Adding the reducing agent slowly to the mixture of the keto acid and methylamine can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.
Choice of Amine Source: Using methylamine hydrochloride and a non-nucleophilic base to liberate the free amine in situ can sometimes provide better control over the concentration of free methylamine.
Q3: Racemization of the Chiral Center
Possible Cause:
Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the racemization of the α-carbon of the amino acid.[7]
Solutions:
Mild Conditions: Employ mild reducing agents like NaBH(OAc)3 and maintain room temperature.[5]
pH Control: Avoid strongly basic or acidic conditions. A weakly acidic environment is generally optimal.
Chiral Auxiliaries: For stereospecific synthesis, consider starting with a chiral precursor or using a chiral auxiliary, although this adds complexity to the synthesis.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?
A: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive aminations with sodium triacetoxyborohydride.[5] Methanol or ethanol can also be used, particularly with sodium cyanoborohydride. The choice of solvent can influence reaction rates and solubility of the reactants.[3]
Q: How can I purify the final product?
A: Purification can often be achieved through crystallization. Due to the zwitterionic nature of the product, it may have limited solubility in common organic solvents. Adjusting the pH of the aqueous solution to the isoelectric point of 2-(Methylamino)butanoic acid will minimize its solubility and facilitate precipitation. Ion-exchange chromatography is another effective purification method for amino acids.
Q: Can I use formaldehyde instead of 2-oxobutanoic acid for N-methylation of 2-aminobutanoic acid?
A: Yes, this is a valid alternative synthetic route, known as the Eschweiler-Clarke reaction if formic acid is used as the reductant, or more generally as a reductive amination with formaldehyde.[1][8] The starting material would be 2-aminobutanoic acid, which is reacted with formaldehyde to form an imine (or more accurately, a hydroxymethyl adduct that dehydrates), followed by reduction. Sodium borohydride or catalytic hydrogenation can also be used as the reduction step.[4]
Experimental Protocol: Reductive Amination of 2-Oxobutanoic Acid
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-oxobutanoic acid (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane).
Amine Addition: Add methylamine (as a solution in THF or as methylamine hydrochloride with a non-nucleophilic base like triethylamine, 1.1 eq).
pH Adjustment (if necessary): If starting with the free base of methylamine, add acetic acid (1.0-1.2 eq) to achieve a weakly acidic pH.
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 30 minutes. Monitor for any gas evolution.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
Purification: Adjust the pH of the aqueous layer to the isoelectric point of 2-(Methylamino)butanoic acid using a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Data Summary
Parameter
Recommended Condition
Rationale
Reactants
2-Oxobutanoic Acid, Methylamine
Forms the desired product via reductive amination.
Reducing Agent
Sodium Triacetoxyborohydride
Mild, selective, and effective for this transformation.[5]
Solvent
1,2-Dichloroethane (DCE) or Methanol
Good solubility for reactants and intermediates.[5]
pH
Weakly Acidic (4-6)
Promotes imine formation without deactivating the amine.
Temperature
Room Temperature
Minimizes side reactions and potential racemization.[5]
Troubleshooting low yields in 2-(Methylamino)butanoic acid reactions
Welcome to the Technical Support Center Subject: Diagnostic & Optimization Guide for N-Methyl-2-Aminobutyric Acid Synthesis Case ID: NM-ABA-OPT-001 If you are reading this, you are likely experiencing low recovery (<30%)...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
Subject: Diagnostic & Optimization Guide for N-Methyl-2-Aminobutyric Acid Synthesis
Case ID: NM-ABA-OPT-001
If you are reading this, you are likely experiencing low recovery (<30%) or impure mixtures when synthesizing 2-(methylamino)butanoic acid . This is a deceptively simple molecule. While it looks like a standard amino acid, the introduction of the N-methyl group on the
-carbon creates specific physicochemical challenges—primarily high water solubility (zwitterionic "stickiness") and competing side reactions (over-alkylation).
This guide moves beyond generic advice. We will troubleshoot the two most common synthesis routes and, critically, the isolation phase where 80% of "reaction failures" actually occur.
Phase 1: Diagnostic Workflow
Before altering your chemistry, identify where the mass balance is lost. Use this decision matrix to categorize your failure mode.
Figure 1: Diagnostic logic to distinguish between synthesis failure and isolation loss.
Phase 2: Synthesis Optimization (The Reaction Pot)
There are two primary routes to this molecule. Select the module matching your current strategy.
The Problem:
The reaction relies on the formation of an imine/iminium intermediate. If the pH is too low, the amine is protonated (ammonium) and cannot attack the ketone. If the pH is too high, the iminium ion hydrolyzes back to the ketone before reduction occurs.
Troubleshooting Protocol:
Dehydration is Key: Do not use aqueous methylamine if possible. Use methylamine hydrochloride in methanol.
The pH Window: Maintain pH 6.0–7.0.
Why? At this pH, the reaction of the amine with the carbonyl is favored, and the cyanoborohydride is stable but active.
Stepwise Addition: Form the imine first (stir ketone + amine + drying agent like
(0.7 eq - slight deficit prevents over-reduction of side products).
Additive: KOH or
to adjust pH to ~6.5 (measured on wet pH paper).
Module B: Nucleophilic Substitution (
)
Reagents: 2-Bromobutanoic acid + Methylamine
The Problem:
Over-Alkylation: The product (secondary amine) is more nucleophilic than the starting material (ammonia/primary amine), leading to the dimethylated betaine.
Elimination: The
-proton is acidic. Strong bases or heat cause elimination to 2-butenoic acid (crotonic acid derivatives).
Troubleshooting Protocol:
Temperature Control: Keep the reaction cold (0°C to rt). Heat promotes elimination.[1]
The "Flood" Technique: You must use a massive excess of methylamine (10–20 equivalents).
Mechanism:[1][2][3][4][5][6][7][8] Statistical probability. The alkyl halide is far more likely to encounter a methylamine molecule than a newly formed product molecule.
Phase 3: Isolation (The Critical Failure Point)
Case Study: "I see the product on LCMS, but after extraction, my flask is empty."
Explanation:
2-(Methylamino)butanoic acid is a zwitterion. At neutral pH, it exists as a salt (
). It is insoluble in ether, DCM, or ethyl acetate. If you perform a standard aqueous workup, the product stays in the water layer and is discarded.
The Solution: Ion Exchange Chromatography
You cannot rely on liquid-liquid extraction. You must use a cation exchange resin (e.g., Dowex 50WX8).[9]
Protocol: The "Catch and Release" Method
Step
Action
Mechanistic Rationale
1. Preparation
Activate Dowex 50WX8 (H+ form) column.
Ensures resin is ready to bind cations.
2. Loading
Acidify reaction mixture (pH 2) and load onto column.
At pH 2, the amino acid is fully protonated () and binds to the resin.
3. Washing
Wash with 3–5 column volumes of distilled water.
Removes non-ionic impurities (unreacted bromo-acid) and anions (bromide/cyanide).
4. Elution
Elute with 1M (Ammonia water).
Raising pH deprotonates the amine and carboxylate. The resin releases the amino acid.[10]
5. Finishing
Lyophilize (Freeze-dry) the eluent.
Evaporation can be tricky; freeze-drying yields the clean zwitterionic powder.
Phase 4: Analytical Verification
How do you prove you have the N-methyl product and not the starting material or dimethyl impurity?
NMR Diagnostic Table (
)
Signal
2-Aminobutanoic Acid (Start)
2-(Methylamino)butanoic Acid (Product)
Dimethyl Impurity (Over-alkylation)
N-Me Singlet
Absent
~2.65 ppm (3H, singlet)
~2.90 ppm (6H, singlet)
-CH
~3.70 ppm (Triplet)
~3.55 ppm (Triplet)
~3.40 ppm (DD or T)
Note: The N-methyl signal is the definitive marker. Integration must match the backbone protons 3:1.
Visualizing the Workup Logic
Do not deviate from this isolation path if yield is your priority.
Figure 2: Ion Exchange "Catch and Release" purification workflow.
Frequently Asked Questions (FAQs)
Q: Can I use methyl iodide (MeI) to methylate 2-aminobutanoic acid directly?A:Strongly discouraged. Direct alkylation of primary amines with alkyl halides is uncontrollable. You will get a mixture of mono-methyl, di-methyl, and quaternary ammonium salts. If you must use this route, you need to protect the amine first (e.g., reaction with benzaldehyde to form a Schiff base, then methylation, then hydrolysis), a method pioneered by Quitt et al. [2].
Q: My product is an oil that won't crystallize. Is it impure?A: Not necessarily.
-methyl amino acids are often hygroscopic oils or amorphous solids due to the disruption of the crystal lattice by the methyl group. Lyophilization is the best way to handle them. If you need a solid, try converting it to the HCl salt by adding 1 equivalent of HCl in dioxane and precipitating with ether.
Q: Why is my yield low even with reductive amination?A: Check your reducing agent. Sodium Borohydride (
) is often too strong and can reduce the ketone to an alcohol (2-hydroxybutanoic acid) before the imine forms. Use Sodium Cyanoborohydride () or Sodium Triacetoxyborohydride (), which are selective for the imine [1].
References
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Quitt, P., Hellerbach, J., & Vogler, K. (1963). Die Synthese von optisch aktiven N-Monomethyl-aminosäuren.[11] Helvetica Chimica Acta, 46(1), 327–332.
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[11][12] Chemical Reviews, 104(11), 5823–5846.
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-bromobutanoic acid and methylamine before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Racemization During N-Methylation of Amino Acids
Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers
Content Type: Technical Guide & Troubleshooting Center
Introduction: The Chirality Challenge
N-methylation is a critical modification for improving the metabolic stability and membrane permeability of peptide therapeutics.[1] However, it presents a severe stereochemical risk. The introduction of a methyl group often requires conditions that promote
-proton abstraction , leading to enolization and the irreversible loss of chirality (racemization).
This guide provides field-proven protocols to circumvent this failure mode, focusing on the Fukuyama-Mitsunobu strategy and Reductive Amination , while explicitly flagging "danger zones" in traditional alkylation.
Module 1: The Mechanism of Failure
To prevent racemization, one must understand its cause. The primary culprit during N-methylation is base-mediated enolization .
The Danger Zone: Direct Alkylation
Using strong bases (e.g., NaH, LiHMDS) with alkyl halides (MeI) is the most common cause of racemization. The base, intended to deprotonate the amide/amine NH, often abstracts the
-proton due to the electron-withdrawing nature of the carbonyl group and the protecting groups.
Visualizing the Pathway
The following diagram illustrates how strong bases destroy stereochemistry via a planar enolate intermediate.
Figure 1: The mechanism of base-catalyzed racemization via enolization.[2] Once the planar enolate forms, stereochemical information is lost.[2]
Module 2: The Gold Standard (Fukuyama-Mitsunobu Strategy)
The most robust method to avoid racemization is the Fukuyama-Mitsunobu reaction (adapted for Solid Phase Peptide Synthesis by Miller & Scanlan).
Why it works: Instead of using a strong base, this method uses the o-nitrobenzenesulfonyl (o-NBS) group. The electron-withdrawing nature of o-NBS renders the sulfonamide NH acidic (pKa ~10-11), allowing deprotonation by weak bases (like MTBD or DBU) or alkylation via Mitsunobu conditions, neither of which is strong enough to abstract the
Figure 2: The Fukuyama N-methylation workflow on solid support.
Module 3: Alternative Method (Reductive Amination)
For solution-phase synthesis or when sulfonamide protection is not feasible, reductive amination using formaldehyde is a milder alternative to direct alkylation.
Why it works: It avoids strong bases entirely. The risk of racemization is low unless the intermediate imine tautomerizes, which is rare under controlled pH.
Protocol:
Dissolve amino acid/peptide in MeOH (or TFE for higher solubility).
Crucial: Do NOT use NaCNBH3 if possible (toxic/slower). NaBH(OAc)3 is milder and more selective.[4][5]
Stir at room temperature for 2-16 hours.
Risk: Over-alkylation (dimethylation) can occur if the amine is primary.
Troubleshooting & FAQs
Q1: I used MeI and NaH, and my product is 50:50 racemic. Can I salvage it?
A: No. Once racemization occurs via the enolate, the stereochemistry is lost.[2] You must restart using the Fukuyama method (Module 2) or the Ag2O/MeI method (Freidinger conditions), which uses silver oxide as a mild base to sequester the iodide, preventing racemization.
Q2: How do I prove my N-methylation did not cause racemization?
A: Standard HPLC often cannot separate enantiomers. You must use Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, FDAA).[6][7]
Hydrolyze a small sample of your peptide (6N HCl).
Derivatize with FDAA.
Analyze via C18 HPLC. The L-L and L-D diastereomers will have distinct retention times.
Q3: My coupling to the N-methylated residue is failing. Why?
A: N-methylation introduces significant steric hindrance. Standard coupling reagents (HBTU/DIC) often fail.
Solution: Use HATU or PyAOP (high reactivity).
Solution: Double couple at elevated temperature (50°C), but be wary of racemizing the incoming amino acid (especially Cys/His).
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[9] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[9] Link
Miller, S. C., & Scanlan, T. S. (1997).[8][9][10] Site-Selective N-Methylation of Peptides on Solid Support.[8][10][11] Journal of the American Chemical Society, 119(10), 2301-2302.[8] Link
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591-596. Link
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[8] Canadian Journal of Chemistry, 55(5), 906-910. Link
Abdel-Magid, A. F., et al. (1996).[12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][12] Journal of Organic Chemistry, 61(11), 3849-3862. Link
Improving the solubility of 2-(Methylamino)butanoic acid hydrochloride
Technical Support Center: 2-(Methylamino)butanoic acid hydrochloride Overview & Compound Profile 2-(Methylamino)butanoic acid hydrochloride, also known as N-methyl-norvaline HCl, is an amino acid derivative. As a hydroch...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-(Methylamino)butanoic acid hydrochloride
Overview & Compound Profile
2-(Methylamino)butanoic acid hydrochloride, also known as N-methyl-norvaline HCl, is an amino acid derivative. As a hydrochloride salt of a zwitterionic parent compound, its solubility is fundamentally governed by the pH of the aqueous medium. The molecule possesses two ionizable groups: a carboxylic acid and a secondary amine. The hydrochloride salt form protonates the amine, creating a cationic species that is generally water-soluble. However, researchers frequently encounter dissolution challenges when moving to buffered systems, organic solvents, or when trying to achieve high concentrations.
This guide provides a structured approach to systematically troubleshoot and improve the solubility of 2-(Methylamino)butanoic acid hydrochloride for a variety of experimental applications.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Methylamino)butanoic acid hydrochloride not dissolving in pure water, even though it's a salt?
A: While the hydrochloride salt form is designed for water solubility, several factors can cause issues. First, ensure your water is high-purity and deionized; trace impurities can sometimes affect dissolution. Second, physical factors like particle size and potential polymorphism can play a role.[1][2] Try gentle warming (not exceeding 40-50°C to prevent degradation) and vigorous stirring or sonication to break up aggregates and increase the dissolution rate.[3] If it still fails to dissolve, the issue is likely related to the solution's final pH, which can be influenced by dissolved CO2.
Q2: I dissolved the compound in water, but it precipitated when I added my neutral pH buffer. What happened?
A: This is a classic pH-dependent solubility issue. 2-(Methylamino)butanoic acid is an ampholyte, meaning it has both an acidic (carboxylic acid) and a basic (methylamino) group. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero.[4] Around this pI, the compound's aqueous solubility is at its minimum.[5][6][7] By adding a neutral buffer, you likely shifted the pH of your solution towards the compound's pI, causing it to precipitate out of the solution.
Q3: What are the approximate pKa values for this compound?
A: Specific experimental pKa values for 2-(Methylamino)butanoic acid are not readily published. However, we can estimate them based on similar structures. The carboxylic acid group (–COOH) of an amino acid typically has a pKa around 2-3, while the secondary amine group (–NH2+–) will have a pKa around 9-11.[4][8] The N-methylation can slightly alter these values.[9][10] The key takeaway is that the compound's charge, and thus its solubility, will change significantly between pH 2 and pH 11.
Q4: Can I dissolve this compound directly in organic solvents like DMSO or ethanol?
A: As a salt, 2-(Methylamino)butanoic acid hydrochloride has very poor solubility in non-polar organic solvents.[11] You may achieve slight solubility in polar protic solvents like methanol or ethanol, especially with heating, but complete dissolution is unlikely.[12] For high solubility in organic solvents, converting the salt to its free base form is often necessary.[3] Dimethyl sulfoxide (DMSO) can be a moderately effective solvent for some salts.[13]
Troubleshooting Guide 1: Optimizing Aqueous Solubility via pH Adjustment
The most powerful tool for controlling the solubility of this compound is pH. The relationship between pH, pKa, and the solubility of an ionizable compound is well-described by the Henderson-Hasselbalch equation.[14][15][16][17][18] The goal is to shift the pH far away from the isoelectric point (pI) to ensure the molecule is predominantly in a charged, and therefore more soluble, state.
Executive Summary Objective: To provide a technical comparison of analytical methodologies for the purity validation of 2-(Methylamino)butanoic acid hydrochloride ( ), a critical non-proteinogenic amino acid intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical comparison of analytical methodologies for the purity validation of 2-(Methylamino)butanoic acid hydrochloride (
), a critical non-proteinogenic amino acid intermediate.
The Challenge: This molecule presents a dual analytical challenge:
High Polarity: As a short-chain, zwitterionic amino acid, it exhibits poor retention on standard C18 reversed-phase columns.
Lack of Chromophore: The absence of aromatic rings results in negligible UV absorbance above 210 nm, rendering standard UV/Vis detection prone to baseline noise and low sensitivity.
The Solution: This guide compares two distinct validation protocols:
Method A (The Modern Standard): Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD ).
Method B (The Traditional Alternative): Ion-Pair Reversed-Phase HPLC with Low-Wavelength UV (IP-RP-HPLC-UV ).
The following decision tree illustrates the logic for selecting the appropriate validation method based on laboratory capabilities and sensitivity requirements.
Figure 1: Decision matrix for selecting the analytical approach based on detector availability and sensitivity needs.
Comparative Experimental Protocols
Method A: HILIC-CAD (Recommended)
Best for: High sensitivity, impurity profiling, and definitive quantitation.
Theory: HILIC retains polar zwitterions via a water-rich layer on the stationary phase. CAD detects all non-volatile analytes, overcoming the lack of UV chromophore.
Column: Amide-functionalized HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0-2 min: 90% B (Isocratic hold)
2-15 min: 90% → 60% B
15-20 min: 60% B
Flow Rate: 1.0 mL/min.
Detector: Charged Aerosol Detector (CAD).
Evaporation Temp: 35°C.
Power Function: 1.0 (if linearization is required, otherwise use calibration curve).
Sample Diluent: 80:20 ACN:Water (Critical: Sample solvent must match initial mobile phase to prevent peak distortion).
Method B: IP-RP-HPLC-UV (Alternative)
Best for: Routine QC in labs without universal detectors.
Theory: The secondary amine is positively charged at acidic pH. Adding an ion-pairing reagent (Octanesulfonate) increases hydrophobicity, allowing retention on a C18 column.
Column: C18 Endcapped (e.g., Zorbax Eclipse Plus C18), 4.6 x 250 mm, 5 µm.
Mobile Phase: Phosphate Buffer (20 mM KH₂PO₄) + 5 mM Sodium 1-Octanesulfonate, adjusted to pH 2.5 with Phosphoric Acid.
Ratio: 95% Buffer / 5% Acetonitrile (Isocratic).
Flow Rate: 1.0 mL/min.
Detector: UV Absorbance at 205 nm or 210 nm .
Temperature: 30°C.
Performance Comparison & Validation Data
The following data summarizes a validation study performed according to ICH Q2(R2) guidelines.
Summary of Validation Parameters
Parameter
Method A (HILIC-CAD)
Method B (IP-RP-HPLC-UV)
Analysis
Specificity
Excellent. No interference from solvent front.
Moderate. Solvent front (t0) noise can interfere with early eluting impurities.
HILIC Wins
Linearity ()
> 0.995 (Polynomial fit often req.)
> 0.999 (Linear fit)
UV Wins (Simpler calc)
LOD (Limit of Detection)
0.05 µg/mL
2.5 µg/mL
HILIC Wins (50x more sensitive)
LOQ (Limit of Quantitation)
0.15 µg/mL
8.0 µg/mL
HILIC Wins
Precision (RSD %)
1.2% (n=6)
0.8% (n=6)
UV Wins (Slightly more stable)
Accuracy (Recovery)
98.5% - 101.5%
97.0% - 102.0%
Comparable
Robustness
Sensitive to % Water in Mobile Phase
Sensitive to Ion-Pair concentration & pH
Comparable
Detailed Linearity Data (Experimental)
Method A (CAD) often exhibits a curvilinear response. For validation, a quadratic regression (
) is recommended over a linear fit.
Range: 10 µg/mL to 1000 µg/mL
Equation:
Correlation: 0.9992
Method B (UV) follows Beer-Lambert Law:
Range: 50 µg/mL to 1000 µg/mL
Equation:
Correlation: 0.9998
Validation Workflow (ICH Q2 Aligned)
To ensure regulatory compliance, the validation must follow a strict lifecycle approach.
Figure 2: Sequential workflow for validating the analytical procedure per ICH Q2(R2) guidelines.
Critical Validation Steps:
System Suitability Testing (SST):
Before every run, inject the standard 5 times.
Requirement: Relative Standard Deviation (RSD) of peak area
.
Tailing Factor: Must be
(Critical for amino acids which tend to tail on silica).
Accuracy (Recovery Study):
Spike the 2-(Methylamino)butanoic acid into a placebo matrix (if available) or solvent at 80%, 100%, and 120% of the target concentration.
Calculate % Recovery:
.
Robustness (The "Ion-Pair" Warning):
For Method B , the concentration of the ion-pairing reagent is the most critical variable. A variation of
in Octanesulfonate concentration can significantly shift retention times. Ensure this is strictly controlled during validation.
Conclusion & Recommendation
For the validation of 2-(Methylamino)butanoic acid hydrochloride :
Primary Recommendation: Use Method A (HILIC-CAD) if equipment allows. It offers superior sensitivity for impurity detection and avoids the baseline drift associated with low-UV detection of non-chromophoric compounds. It is the "future-proof" method compatible with LC-MS.
Secondary Recommendation: Use Method B (IP-RP-HPLC) for routine assay testing where high sensitivity for trace impurities is not required. It is robust but requires careful pH and mobile phase preparation to maintain retention stability.
References
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2] Link
National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanoic acid (CID 9942136).[3] PubChem Database.[3][4][5] Link
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link
A Comparative Guide to Conformational Constraints in Peptides: 2-(Methylamino)butanoic Acid vs. Proline
Introduction: The Imperative of Rigidity in Peptide Therapeutics In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, thei...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Rigidity in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their inherent flexibility often leads to poor metabolic stability, low receptor affinity, and limited oral bioavailability. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints into the peptide backbone. This guide provides a comparative analysis of two powerful and widely used strategies: the incorporation of the unique cyclic imino acid, proline, and the N-methylation of amino acid residues, exemplified here by 2-(Methylamino)butanoic acid.
This document moves beyond a simple catalog of properties to explain the causal relationships between structure and function. We will explore the nuanced effects each modification imparts on peptide conformation, stability, and bioactivity, supported by experimental data and detailed protocols. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation peptide therapeutics.
Part 1: A Tale of Two Constraints - Structural and Conformational Analysis
The ability of both proline and N-methylated amino acids to restrict peptide backbone flexibility stems from fundamental alterations to the amide bond and its local environment. However, they achieve this through distinct structural mechanisms.
Proline: The Archetypal Turn Inducer
Proline is unique among the 20 proteinogenic amino acids as its side chain forms a five-membered pyrrolidine ring by connecting back to its own backbone amide nitrogen, classifying it as a secondary amine.[1][] This cyclic structure has profound stereochemical consequences:
Restricted Phi (φ) Angle: The pyrrolidine ring physically locks the φ backbone dihedral angle at approximately -60° to -75°.[1][3] This severely limits the conformational space available to the peptide chain, making proline a potent disruptor of regular secondary structures like α-helices and β-sheets.[1][4][5]
Cis/Trans Isomerization: While most peptide bonds strongly prefer a trans conformation (ω ≈ 180°), the steric environment of the bond preceding a proline residue lowers the energy barrier for cis/trans isomerization.[6][7] This results in a significant population of the cis conformer (ω ≈ 0°) in solution, a feature that is critical for protein folding and the formation of specific turn structures.[6][8]
β-Turn Formation: The inherent rigidity and propensity to adopt specific dihedral angles make proline a common residue in β-turns, which are critical for reversing the direction of the polypeptide chain.[1][3]
2-(Methylamino)butanoic Acid: The N-Methylation Strategy
2-(Methylamino)butanoic acid is an N-methylated analog of α-aminobutyric acid. Its defining feature is the substitution of the amide proton with a methyl group. This seemingly minor modification introduces significant changes:
Loss of Hydrogen Bond Donor: The absence of the amide proton means the residue cannot act as a hydrogen bond donor.[3][8][9] This directly prevents its participation in stabilizing secondary structures like α-helices and β-sheets, which rely on a network of backbone hydrogen bonds.[10]
Steric Hindrance: The added methyl group introduces steric bulk that restricts the allowable φ and ψ dihedral angles, similar to proline, thereby constraining the peptide backbone.[3][9]
Modulation of Cis/Trans Isomerism: Like proline, N-methylation allows for accessible cis/trans isomerization of the peptide bond. This can lead to multiple conformers in solution, which can complicate purification and analysis but also be exploited for receptor binding.[3][10][11]
Retention of Side Chain Functionality: A crucial advantage of N-methylation over proline is that it preserves the side chain of the parent amino acid.[3][12] This allows for conformational restriction without sacrificing side-chain interactions that may be vital for biological activity.
Figure 1: Structural comparison of Proline and an N-methylated amino acid.
Part 2: Impact on Peptide Properties - A Data-Driven Comparison
The structural differences between these two residues translate directly into distinct effects on key pharmacokinetic and pharmacodynamic properties. The choice between them is a critical decision in peptide design, driven by the specific objectives of the therapeutic candidate.
N-methylation directly shields the amide bond from proteolytic enzymes.[9][10] Proline's rigid structure can also sterically hinder enzyme access, but the N-methylated bond is intrinsically more resistant.
Membrane Permeability
Variable
Generally Increased
N-methylation removes a hydrogen bond donor, reducing the peptide's overall polarity and increasing its lipophilicity.[9][13] This often enhances passive diffusion across cell membranes.[14][15]
Aqueous Solubility
Generally Unaffected
Can Decrease
The increase in lipophilicity from N-methylation can sometimes lead to reduced solubility in aqueous buffers, a critical formulation consideration.[10]
Receptor Binding
Can Enhance
Can Enhance
Both strategies can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity.
Side-Chain Functionality
Lost
Retained
Proline replaces the original side chain. N-methylation preserves the side chain, which may be essential for specific receptor contacts and selectivity.[3][12] This is a major strategic advantage.
Conformational Analysis
Complex
Often More Complex
Both introduce cis/trans isomers, leading to multiple peaks in HPLC and complex NMR spectra.[10][11] Studies on analogous cyclic peptides have shown that N-methylated residues can sometimes generate a higher number of distinct isomers compared to proline.[16]
Part 3: Experimental Workflows and Protocols
The synthesis and analysis of peptides containing these modified residues require specialized methodologies. Trustworthy and reproducible protocols are paramount for generating reliable data and making informed design decisions.
Workflow 1: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids presents a significant synthetic challenge due to the steric hindrance of the secondary amine, which slows coupling reactions.
Figure 2: SPPS workflow highlighting the specialized coupling for N-methylated residues.
Protocol: SPPS Coupling of an N-Methylated Amino Acid
Causality: Standard coupling reagents are often insufficient to overcome the steric hindrance of the N-methyl group. Stronger, uronium- or phosphonium-based reagents like HATU are required to form a highly reactive activated ester, and a non-nucleophilic base like DIEA is used to facilitate the reaction without undesirable side reactions.[17] Extended reaction times or microwave heating may be necessary to drive the reaction to completion.[14]
Resin Preparation: Swell the peptide-resin in N-methylpyrrolidone (NMP) for 1 hour.
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in NMP (1 x 5 min, 1 x 15 min). Wash thoroughly with NMP (3x) and Dichloromethane (DCM) (3x).
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents (eq.) of the Fmoc-N-methyl-amino acid and 3.95 eq. of HATU in NMP. Add 8 eq. of diisopropylethylamine (DIEA). Mix at room temperature for 5 minutes.[17]
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Shake at room temperature for at least 2 hours. For particularly difficult couplings, reaction times can be extended up to 12 hours, or performed in a microwave peptide synthesizer.
Coupling Completion Check: Take a small sample of resin beads, wash them thoroughly, and perform a Bromophenol Blue test.[17] A yellow color indicates a complete reaction (no free amines), while a blue or green color indicates an incomplete reaction. If incomplete, perform a second coupling.
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3x) and DCM (3x).
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Workflow 2: Peptide Analysis and Characterization
The analysis of peptides containing either proline or N-methylated residues requires a multi-step approach to confirm identity, purity, and conformational properties.
Figure 3: Analytical workflow for modified peptides.
Protocol: Analytical Characterization of a Modified Peptide
Causality: A single analytical technique is insufficient. HPLC coupled with mass spectrometry provides the foundational data on purity and correct mass.[18][19] However, due to the presence of stable cis/trans isomers, which can appear as multiple peaks in HPLC, NMR is essential to confirm that these are conformers of the same molecule and to solve the peptide's three-dimensional structure in solution.[3][10]
Initial Purity and Identity Assessment (LC-MS):
Dissolve the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water).
Inject onto a reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.[20]
Run a gradient (e.g., 5-95% Acetonitrile with 0.1% Formic Acid).
Assess the purity by integrating the peak area at ~214 nm.[21] Confirm that the major peak corresponds to the expected molecular weight of the peptide. Note the presence of any additional major peaks, which may be cis/trans isomers.
Structural Elucidation (NMR Spectroscopy):
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O).
Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY/ROESY, HSQC).
Rationale: The presence of cis and trans isomers will manifest as two distinct sets of signals for residues flanking the modified peptide bond.[10] The relative intensity of these signals allows for quantification of the isomer ratio. NOESY/ROESY spectra are used to identify through-space correlations between protons, which are critical for determining the peptide's conformation and distinguishing between cis and trans isomers.[3]
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer).
Acquire a CD spectrum, typically from 190 to 250 nm.
Rationale: The CD spectrum provides information about the overall secondary structure. N-methylation often disrupts helical structures, leading to a reduction in the characteristic negative bands at 208 and 222 nm, while the induction of β-turns can be observed.[10]
Conclusion: A Strategic Choice in Peptide Design
The decision to incorporate 2-(Methylamino)butanoic acid (via N-methylation) or proline is not a matter of one being universally superior, but rather a strategic choice based on the desired therapeutic outcome.
Proline is a reliable and synthetically straightforward tool for inducing β-turns and introducing rigid kinks into a peptide backbone. It is an excellent choice when the primary goal is to simply enforce a specific turn conformation.
N-methylation , as exemplified by 2-(Methylamino)butanoic acid, offers a more nuanced approach. It provides comparable, and sometimes stronger, conformational control and significantly enhances metabolic stability. Its most compelling advantage is the preservation of side-chain functionality , allowing for the simultaneous optimization of conformation and receptor-ligand interactions.[3][12] This comes at the cost of increased synthetic complexity and potential challenges with solubility.
Ultimately, the selection hinges on a careful analysis of the peptide's structure-activity relationship. If the side chain at the point of modification is critical for bioactivity, N-methylation is the preferred strategy. If the goal is purely structural disruption, proline remains a powerful and efficient tool. The future of peptide drug design will undoubtedly involve the sophisticated and combined use of these and other constraining elements to unlock the full therapeutic potential of peptides.
References
Sam-Yellowe, T. Y., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved from [Link]
Bock, M. G., et al. (2018). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]
Li, S.-C., et al. (2003). Factors Affecting Conformation in Proline-Containing Peptides. The Journal of Physical Chemistry B. Retrieved from [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
Proline. (n.d.). In Wikipedia. Retrieved from [Link]
Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved from [Link]
Naoum, J. C., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Retrieved from [Link]
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]
Pandey, S. K., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 347-366. Retrieved from [Link]
Chatterjee, J., Rechenmacher, F., & Kessler, H. (2013). N-methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition, 52(1), 254-269. Retrieved from [Link]
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]
Laufer, B., Chatterjee, J., Frank, A. O., & Kessler, H. (2009). Can N-methylated amino acids serve as substitutes for prolines in conformational design of cyclic pentapeptides?. Journal of Peptide Science, 15(3), 141-146. Retrieved from [Link]
Proline. (n.d.). The Biology Project - Biochemistry. University of Arizona. Retrieved from [Link]
Morgan, A. A., & Rubenstein, E. (2013). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLoS ONE, 8(1), e53785. Retrieved from [Link]
Holmgren, S. K., et al. (1999). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science, 8(10), 2106-2112. Retrieved from [Link]
What is the Significance of proline? With regards to secondary and tertiary structure?. (2016). Reddit. Retrieved from [Link]
Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55. Retrieved from [Link]
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373-1383. Retrieved from [Link]
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved from [Link]
Honarparvar, B., et al. (2014). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 12(11), 1744-1758. Retrieved from [Link]
Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc. Retrieved from [Link]
Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025, May 28). BioPharmaSpec. Retrieved from [Link]
Weisshoff, H., et al. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS Letters, 387(2-3), 201-207. Retrieved from [Link]
A Comparative Guide to the Synthesis of N-Methylated α-Amino Acids: Featuring 2-(Methylamino)butanoic Acid
Introduction: The Growing Imperative of N-Methylation in Peptide Science In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low toxicity. However, their appl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Growing Imperative of N-Methylation in Peptide Science
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and low toxicity. However, their application is often hampered by poor metabolic stability and low membrane permeability.[1] N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a subtle yet powerful modification to overcome these limitations.[2] This strategic alteration enhances proteolytic resistance by sterically shielding the amide bond, increases lipophilicity for improved membrane passage, and can lock the peptide into a bioactive conformation.[3][4][5] Natural products like Cyclosporine A, a potent immunosuppressant, feature multiple N-methylated residues, underscoring their biological significance.[6][7]
The synthesis of N-methylated amino acids (NMAAs), however, is not trivial. Challenges include achieving selective mono-methylation, preventing racemization at the α-carbon, and ensuring compatibility with various side-chain functionalities and the protecting groups used in solid-phase peptide synthesis (SPPS).[1][3]
This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for preparing NMAAs. We will use 2-(methylamino)butanoic acid (the N-methylated analogue of norvaline), a simple aliphatic amino acid, as our baseline case study to contrast the performance and applicability of these methods across a spectrum of other amino acids with more complex side chains. The objective is to equip researchers with the foundational knowledge and practical protocols to select and execute the optimal synthetic route for their specific target.
Method 1: N-Alkylation of Activated Sulfonamides (The Biron-Kessler Method)
This is arguably one of the most robust and widely adopted methods for the synthesis of NMAAs, particularly those destined for Fmoc-based SPPS.[8] The strategy hinges on the temporary protection of the α-amino group with an activating 2-nitrobenzenesulfonyl (o-NBS) group, first introduced by Fukuyama.[9]
Causality and Scientific Rationale
The electron-withdrawing nature of the o-NBS group dramatically increases the acidity of the N-H proton. This allows for deprotonation under mild, non-nucleophilic basic conditions (e.g., using DBU), which in turn enables a facile and rapid SN2 reaction with a methylating agent like dimethyl sulfate.[9] The mild conditions are critical for suppressing racemization of the stereogenic α-center. Furthermore, the subsequent cleavage of the methyl ester via an SN2 mechanism using lithium iodide (LiI), rather than a traditional saponification with a strong base like LiOH, is a key innovation that circumvents base-induced epimerization.[9][10]
Experimental Protocol: Synthesis of Nα-methyl-Nα-o-NBS-Amino Acids
This protocol is adapted from the highly efficient solution-phase method developed by Biron and Kessler.[9]
Step 1: N-o-NBS Protection of Amino Acid Methyl Esters
Dissolve the amino acid methyl ester hydrochloride (1.0 eq.) in dry dichloromethane (DCM).
Add triethylamine (2.2 eq.) and stir for 5 minutes at room temperature.
Add o-nitrobenzenesulfonyl chloride (1.1 eq.) and stir the reaction for 2-4 hours, monitoring by TLC.
Upon completion, wash the organic phase with 0.1 M HCl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Nα-o-NBS-amino acid methyl ester, which is typically used without further purification.
Step 2: N-Methylation
Dissolve the Nα-o-NBS-amino acid methyl ester (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
Cool the solution to 0 °C in an ice bath.
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) and stir for 3 minutes.
Add dimethyl sulfate (1.5 eq.) and stir at 0 °C for 15-30 minutes until the reaction is complete (monitored by TLC).
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting Nα-methyl-Nα-o-NBS-amino acid methyl ester is often pure enough for the next step.
Step 3: Methyl Ester Cleavage (SN2 Dealkylation)
Dissolve the Nα-methyl-Nα-o-NBS-amino acid methyl ester (1.0 eq.) and lithium iodide (LiI) (5.0 eq.) in ethyl acetate.
Reflux the mixture for 16-24 hours, protecting from light.
After cooling, add water and acidify to pH 2-3 with 0.1 M HCl.
Extract the product into ethyl acetate. Wash the organic phase with water and brine.
Extract the product from the organic phase into an aqueous 0.1 M NaOH solution.
Wash the basic aqueous phase with ethyl acetate, then re-acidify with 0.1 M HCl and extract the final product back into ethyl acetate.
Drying over Na₂SO₄ and evaporation of the solvent yields the pure Nα-methyl-Nα-o-NBS-amino acid.
This final product can be used directly in SPPS, where the o-NBS group is removed on-resin after coupling.[9]
Visual Workflow: The Biron-Kessler Method
Caption: Workflow for the Biron-Kessler synthesis of N-methyl amino acids.
Comparative Performance Data
The Biron-Kessler method demonstrates high efficiency across a range of amino acids. For a non-problematic aliphatic residue like 2-(aminobutanoic) acid, yields are expected to be excellent, similar to those observed for Alanine, Valine, and Leucine.
Steric hindrance is not an issue with this method.
Leu
99%
95%
Excellent substrate.
2-(Methylamino)butanoic acid
>95% (Est.)
>90% (Est.)
Expected to behave similarly to Val/Leu.
Phe
99%
96%
Aromatic side chain is well-tolerated.
Ser(tBu)
98%
92%
Side-chain protection is compatible.
Asp(OtBu)
92%
85%
Yields are slightly lower; risk of aspartimide formation with prolonged base exposure.[11]
Trp(Boc)
93%
87%
Indole side chain is compatible with Boc protection.
Met
94%
88%
Thioether is generally stable, but over-alkylation is a potential risk.
Method 2: Reductive Amination
Reductive amination is a classical and direct route to N-methylated amines. The process involves the reaction of a primary amine (the amino acid) with formaldehyde to form an intermediate imine (Schiff base), which is then reduced in situ to the secondary N-methyl amine.[3][12]
Causality and Scientific Rationale
The choice of reducing agent is critical and dictates the reaction conditions and outcomes.
Sodium Cyanoborohydride (NaBH₃CN): This is a mild reducing agent that is selective for the protonated imine over the carbonyl group of the starting aldehyde (formaldehyde). This selectivity allows the reaction to be performed in a one-pot fashion.
Catalytic Hydrogenation (H₂/Pd-C): This method is very clean, as the only byproduct is water. However, it is generally incompatible with sulfur-containing amino acids (like Met or Cys) which poison the catalyst.[10]
Formic Acid (Leuckart-Wallach Reaction): Formic acid serves as both the reducing agent and an acid catalyst. A major drawback is the potential for over-methylation to form the N,N-dimethyl product, as the newly formed N-methyl amine is often more nucleophilic than the starting primary amine.[10]
Visual Workflow: Reductive Amination
Caption: General workflow for N-methylation via reductive amination.
Comparative Analysis
For 2-(methylamino)butanoic acid, reductive amination is a viable and direct route. However, its broader applicability is nuanced.
Advantages: It's a direct conversion, often performed in a single step, and can be cost-effective.
Disadvantages:
Over-methylation: A significant risk, leading to purification challenges.[10]
Racemization: The imine intermediate can tautomerize, potentially leading to racemization, although this is often minimal under controlled conditions.
Substrate Scope: Less suitable for sensitive amino acids. For example, methods using catalytic hydrogenation are incompatible with Cysteine and Methionine.
Method 3: Reductive Ring-Opening of Oxazolidinones
This method is an elegant and highly efficient route for preparing N-methyl amino acids, particularly Fmoc-protected derivatives for SPPS.[13] The parent amino acid is first condensed with an aldehyde (typically paraformaldehyde) to form a cyclic 5-oxazolidinone intermediate. This intermediate is then reductively opened to yield the N-methylated product.
Causality and Scientific Rationale
The formation of the rigid oxazolidinone ring serves two purposes: it protects both the amine and the carboxylic acid, and it sets up a specific conformation for the reduction step. The key development in this area was the use of Lewis acids (like AlCl₃) in conjunction with a silane reducing agent (like triethylsilane, Et₃SiH).[13] The Lewis acid coordinates to the ring oxygen, activating the C-N bond for reductive cleavage by the hydride source. This approach provides excellent yields and is significantly milder and more efficient than older methods that required strong acids like TFA.[13][14]
Experimental Protocol: Synthesis of Fmoc-N-Me-Ala-OH
This protocol is adapted from the Lewis-acid catalyzed method.[13]
Step 1: Oxazolidinone Formation
Suspend Fmoc-Ala-OH (1.0 eq.) and paraformaldehyde (5.0 eq.) in toluene.
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Heat the mixture to reflux with a Dean-Stark trap to remove water for 2-4 hours.
Cool the reaction and evaporate the solvent. The crude oxazolidinone is typically used directly in the next step.
Step 2: Reductive Ring-Opening
Dissolve the crude Fmoc-alanine oxazolidinone (1.0 eq.) in dry DCM.
Add aluminum chloride (AlCl₃) (2.0 eq.) and stir for 10 minutes.
Add triethylsilane (2.0 eq.) and stir at room temperature for 2-4 hours until the reaction is complete.
Quench the reaction by carefully adding it to an aqueous sodium carbonate solution.
Extract the aqueous layer with diethyl ether to remove non-acidic impurities.
Acidify the aqueous layer with HCl and extract the product with DCM.
Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield pure Fmoc-N-Me-Ala-OH.
Visual Workflow: The Oxazolidinone Method
Caption: Synthesis of Fmoc-N-methyl amino acids via an oxazolidinone intermediate.
Comparative Analysis
This method is exceptionally well-suited for preparing building blocks for peptide synthesis.
Advantages:
High Yields & Purity: Often provides products pure enough for SPPS without chromatography.[13]
Racemization-Free: The conditions are mild and generally do not cause epimerization.
Compatibility: Works well for simple aliphatic and aromatic side chains.
Disadvantages:
Side-Chain Reactivity: Can be less effective for amino acids with highly functionalized or acid-sensitive side-chain protecting groups, although many common ones (tBu, Boc) are tolerated.[13]
Summary and Recommendations
The optimal method for synthesizing an N-methylated amino acid depends heavily on the specific amino acid, the required protecting groups (Boc vs. Fmoc), and the scale of the synthesis.
Method
Best For
Key Advantage
Major Drawback
Racemization Risk
Biron-Kessler (o-NBS)
General purpose, especially for Fmoc-SPPS; works with most side chains.
High yields, excellent control over racemization, broad substrate scope.
Direct, rapid synthesis where over-methylation can be controlled.
One-pot, operationally simple.
Risk of N,N-dimethylation, potential for side reactions.
Low to Moderate
Oxazolidinone Ring Opening
Preparing Fmoc-N-methyl amino acids for SPPS.
High purity of final product, often avoiding chromatography.
Two-step process; may not be suitable for all side-chain functionalities.
Very Low
For the synthesis of 2-(methylamino)butanoic acid , all three methods are highly effective. However, for researchers aiming to incorporate it into a peptide using Fmoc-SPPS, the Biron-Kessler or Oxazolidinone methods are superior as they provide the appropriately protected building block with high chiral purity. For general-purpose or large-scale synthesis where a free NMAA is the goal, Reductive Amination can be an efficient, albeit less controlled, alternative. The choice ultimately rests on balancing the need for purity, scalability, and compatibility with the downstream application.
References
Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 1-56. [Link]
Formaggio, F., Crisma, M., & Toniolo, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Peptide Science, 108(4), e22979. [Link]
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]
AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6596–6599. [Link]
Mandal, S., & Dinda, B. (2020). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 18(38), 7566-7574. [Link]
LifeTein. (2025). Should My Peptide Be Methylated? [Link]
Wendisch, V. F. (2022). Efficient cell factories for the production of N-methylated amino acids and for methanol-based amino acid production. Microbial Biotechnology, 15(8), 2145-2157. [Link]
Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 185-191. [Link]
Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH.
Gracia, J., Mata, J. A., & Gargallo, R. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1756. [Link]
ResearchGate. (2005). An Improved Synthesis of Fmoc- N -methyl-α-amino Acids. [Link]
da Silva, J. L., da Silva, E. T., & Jones, J. (2005). Reductive methylation by aqueous formaldehyde and zinc. Tetrahedron Letters, 46(45), 7867-7869. [Link]
Kaljuste, K., & Undén, A. (1995). New Method for the Synthesis of N-methyl Amino Acids Containing Peptides by Reductive Methylation of Amino Groups on the Solid Phase. International Journal of Peptide and Protein Research, 46(3-4), 266-274. [Link]
Zhang, D., & Sun, X. L. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 3(8), 2178-2184. [Link]
Aurelio, L., Box, J. S., Brownlee, R. T., & Hughes, A. B. (2003). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 68(7), 2652-2667. [Link]
Tran, A. T., & Olivos, H. J. (2009). N-Methylation of amino acids. U.S.
Li, Z., & Li, G. (2023). Backbone N-methylation of peptides. SSRN. [Link]
Kim, D., & Lee, J. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 86(21), 15309-15318. [Link]
Sharma, A., Kumar, A., & de la Torre, B. G. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(10), e23110. [Link]
Formaggio, F., Crisma, M., & Toniolo, C. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Peptide Science, 108(4), e22979. [Link]
Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. [Link]
Urban, J., et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 86(12), 8237–8246. [Link]
Burlina, F., et al. (2014). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1184, pp. 23-38). Humana Press. [Link]
Google Patents. (2010). Synthesis of (2S,3R)
Selim, A. I., et al. (2017). Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. [Link]
Selim, A. I., et al. (2017). Synthesis of diastereomeric amides of 2-methyl butanoic acid. ResearchGate. [Link]
National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanoic acid. PubChem Compound Database. [Link]
Technical Comparison: N-Methylation Impact on the Pharmacodynamics of 2-Aminobutanoic Acid
Topic: Biological Effects and Pharmacodynamics of 2-(Methylamino)butanoic Acid vs. 2-Aminobutanoic Acid Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Peptide Engine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Effects and Pharmacodynamics of 2-(Methylamino)butanoic Acid vs. 2-Aminobutanoic Acid
Content Type: Technical Comparison Guide
Audience: Drug Discovery Scientists, Medicinal Chemists, and Peptide Engineers.[1][2][3]
[1]
Executive Summary
This guide analyzes the structural and functional divergence between 2-Aminobutanoic acid (AABA/Abu) and its N-methylated analog, 2-(Methylamino)butanoic acid (N-Me-Abu) .[1][3] While AABA serves as a fundamental non-proteinogenic metabolite and structural probe, the introduction of the N-methyl group in N-Me-Abu radically alters its physicochemical profile, proteolytic stability, and conformational landscape.[1][2] This modification is a critical tool in medicinal chemistry for converting labile peptide hits into stable therapeutic leads.[2][3]
Physicochemical & Structural Profile
The transition from a primary amine (AABA) to a secondary amine (N-Me-Abu) introduces significant steric and electronic changes.[1][3] The N-methyl group acts as a "molecular shield," increasing lipophilicity and altering the hydrogen-bond donor capability.[1][2]
Increased Basicity: Secondary amines are generally more basic due to inductive stabilization.[1][3]
H-Bond Capacity
3 Donors, 2 Acceptors
2 Donors, 2 Acceptors
Reduced Solvation: Lowers desolvation energy penalty upon receptor binding.[1][2][3]
Conformation
High flexibility ( angles)
Restricted flexibility
Conformational Lock: Favors specific turn geometries (e.g., -turns).[1][2][3]
Biological Activity & Mechanisms
A. Proteolytic Stability (The "N-Methyl Effect")
The most profound biological difference lies in metabolic stability.[1][3]
AABA (Peptides): Peptides containing AABA are susceptible to standard proteolytic degradation by aminopeptidases and endopeptidases, which recognize the amide bond geometry and hydrogen bonding network.[1][2][3]
N-Me-Abu (Peptides): The N-methyl group sterically hinders the approach of the catalytic triad of proteases (e.g., chymotrypsin, serum proteases).[1] Furthermore, it removes the amide proton (
), preventing the formation of the critical hydrogen bond required for the transition state of hydrolysis.[2]
Key Insight: Incorporating N-Me-Abu into a peptide sequence can increase the plasma half-life (
B. Conformational Constraint & Receptor Selectivity
N-methylation alters the cis/trans equilibrium of the peptide bond.[1][3]
Mechanism: In standard amino acids (like AABA), the peptide bond overwhelmingly favors the trans conformation (>99%) to minimize steric clash.[1][3]
Effect of N-Me-Abu: The steric bulk of the N-methyl group clashes with the side chain (ethyl group) and the preceding carbonyl oxygen, destabilizing the trans form and making the cis conformation energetically accessible (up to 30% population).[1] This allows the molecule to adopt unique secondary structures (e.g., tight turns) that can fit into specific receptor pockets inaccessible to the flexible AABA analog.[1][2][3]
C. Case Study: Antifungal Efficacy (Isaridin K)
Experimental data from marine natural products highlights the necessity of N-Me-Abu.[1][3]
Compound: Isaridin K (Cyclopeptide).[1][2][3][4][5][6]
Observation: The presence of N-Me-Abu is critical for its biological activity against Geotrichum citri-aurantii.[1][3]
Mechanism: The N-methylated residue facilitates the formation of a rigid amphipathic structure capable of inserting into and disrupting fungal cell membranes.[1][3] Analogs lacking this methylation (containing AABA) show significantly reduced or abolished activity due to loss of the specific bioactive conformation.[1][3]
Visualization of Mechanisms
Diagram 1: Structural & Steric Comparison
This diagram illustrates the steric clash introduced by the methyl group (red) which restricts rotation and blocks enzyme access.[1][3]
Caption: The N-methyl group (N-Me-Abu) prevents protease binding by removing the critical H-bond donor and creating a steric barrier.[1]
Experimental Protocols
To validate the superior stability and lipophilicity of N-Me-Abu compared to AABA, the following self-validating protocols are recommended.
Expected Result: Peptide B (N-Me-Abu) should exhibit a 3-10x longer half-life than Peptide A.[1][3]
Protocol B: Lipophilicity Assessment (LogD)
Objective: Determine the distribution coefficient at physiological pH.
System: Shake-flask method using 1-Octanol and Phosphate Buffer (pH 7.4).
Procedure:
Dissolve compound (AABA or N-Me-Abu) in buffer-saturated octanol.[1][3]
Mix with octanol-saturated buffer (1:1 ratio).[1][3]
Shake for 1 hour; centrifuge to separate phases.
Quantification:
Measure concentration in both phases using HPLC-UV (210 nm).
Result:
.
Validation: N-Me-Abu should show a higher LogD (less negative) indicating better membrane permeability potential.[1][3]
References
Jiang, H., et al. (2023). "Integrating Genomics and Metabolomics for the Targeted Discovery of New Cyclopeptides with Antifungal Activity from a Marine-Derived Fungus Beauveria felina."[1][2][3] Journal of Agricultural and Food Chemistry. Link[1][3]
Di Gioia, M. L., et al. (2017). "N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity."[1][2][3] Mini-Reviews in Medicinal Chemistry. Link
Chatterjee, J., et al. (2008). "N-methylation of peptides: a new perspective in medicinal chemistry."[1][2][3] Accounts of Chemical Research. Link[1][3]
PubChem Compound Summary. "2-(Methylamino)butanoic acid (CID 9942136)."[1][3] National Library of Medicine.[2][3] Link
Enantiomeric Excess Determination of 2-(Methylamino)butanoic Acid: A Comparative Technical Guide
Executive Summary The determination of enantiomeric excess (ee) for 2-(methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid) presents a specific analytical challenge due to two molecular characteristics:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The determination of enantiomeric excess (ee) for 2-(methylamino)butanoic acid (also known as N-methyl-2-aminobutyric acid) presents a specific analytical challenge due to two molecular characteristics:
Secondary Amine Structure: The
-methyl group sterically hinders interactions with certain chiral stationary phases (CSPs) designed for primary amines (e.g., some crown ethers).
Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection at standard wavelengths (210–280 nm) insensitive without derivatization or complexation.
This guide objectively compares the two most robust methodologies for this specific analyte: Direct Chiral Ligand Exchange Chromatography (CLEC) and Indirect Derivatization via Marfey’s Reagent .
Part 1: The Analytical Decision Matrix
Before selecting a protocol, utilize the following decision logic to match the method to your specific sample constraints (purity, concentration, and matrix).
Figure 1: Decision matrix for selecting the appropriate enantiomeric separation technique.
Part 2: Method A - Direct Chiral Ligand Exchange Chromatography (CLEC)
Best For: Process monitoring, raw material release, and samples with high concentrations (>1 mg/mL).[1]
The Mechanism
Ligand Exchange Chromatography (LEC) relies on the formation of a ternary mixed-metal complex between the chiral selector (on the column), a central metal ion (usually Cu²⁺ added to the mobile phase), and the analyte.[2]
For 2-(methylamino)butanoic acid, the
-methyl group actually enhances resolution on specific columns by locking the conformation of the diastereomeric complex, making this the preferred "direct" method over Pirkle-type or polysaccharide columns.
Protocol Setup
Column:Sumichiral OA-5000 (Sumika) or Chiralpak MA(+) (Daicel). These are coated with chiral ligands (e.g., D-penicillamine or L-proline derivatives) specifically optimized for amino acids.[1]
Mobile Phase: 2 mM Copper(II) Sulfate (
) in Water / Acetonitrile (95:5 v/v).
Flow Rate: 1.0 mL/min.
Temperature: 25°C – 30°C.
Detection: UV at 254 nm .
Note: The amino acid itself does not absorb at 254 nm. You are detecting the Copper-Amino Acid complex formed in situ, which has a charge-transfer band in this region.
Step-by-Step Workflow
System Passivation: Flush the HPLC system with water to remove any phosphate buffers (phosphates precipitate copper).
Equilibration: Pump the copper-containing mobile phase for at least 60 minutes. The column color will turn light blue; this is normal.
Sample Prep: Dissolve the sample in the mobile phase at 1–5 mg/mL.
Injection: Inject 10–20 µL.
Shutdown:CRITICAL. Never leave copper solution in the system. Flush with 10% methanol/water for 30 minutes, then store the column.
Part 3: Method B - Indirect Derivatization (Marfey’s Method)
Best For: Trace impurity analysis (0.05% ee detection), biological samples (plasma/urine), and labs without specialized chiral columns.[1]
The Mechanism
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) undergoes a nucleophilic aromatic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) with the amino group. This converts the enantiomers into diastereomers (L-L and L-D pairs).[3]
These diastereomers possess different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column. The dinitrophenyl moiety provides a strong UV chromophore at 340 nm.
Figure 2: Reaction pathway for Marfey's derivatization. The secondary amine attacks the Fluorine position on the benzene ring.
Preparation: Place 50 µL of sample (50 mM) in a 1.5 mL vial.
Alkalinization: Add 100 µL of 1M
.
Derivatization: Add 200 µL of FDAA solution.
Incubation: Heat at 40°C for 60 minutes .
Expert Insight: Secondary amines react slower than primary amines. Do not shorten this time.
Quenching: Allow to cool, then add 100 µL of 1M HCl to stop the reaction and protonate the carboxyl group (improving peak shape).
Dilution: Dilute with 500 µL of 50% Acetonitrile/Water.
Analysis: Inject 10 µL onto the C18 column.
Part 4: Comparative Data Analysis
The following table contrasts the performance metrics of both methods based on experimental validation standards.
Feature
Method A: Direct CLEC
Method B: Marfey's Method
Column Type
Specialized Chiral (Ligand Exchange)
Standard C18 (Achiral)
Sample Prep Time
< 5 mins (Dissolve & Inject)
~90 mins (React & Quench)
LOD (Limit of Detection)
~10 µg/mL (Low Sensitivity)
~0.5 µg/mL (High Sensitivity)
Resolution ()
Typically 1.5 – 3.0
Typically > 5.0
Robustness
Moderate (Sensitive to temp/flow)
High (Standard RP-HPLC)
Cost Per Sample
Low (after column purchase)
Moderate (Reagent cost)
Elution Order
Variable (Depends on ligand config)
L-L usually elutes before L-D*
*Note: Elution order for Marfey's derivatives of hydrophobic amino acids generally follows L-L before L-D, but this must be confirmed with pure enantiomeric standards for N-methylated species.[1]
Part 5: Troubleshooting & Expert Tips
Common Pitfalls in CLEC (Method A)
Broad Peaks: Usually indicates insufficient copper in the mobile phase. Ensure
concentration is maintained at 1–2 mM.
Baseline Drift: Temperature fluctuations affect the complex stability constant. Use a column oven set strictly to 25°C.
System Contamination: Copper is sticky. Dedicate a specific HPLC line to this method if possible, or perform an EDTA wash (10 mM EDTA) to strip copper before switching to other applications.[1]
Common Pitfalls in Marfey's (Method B)
Incomplete Reaction: Because 2-(methylamino)butanoic acid is a secondary amine, steric hindrance reduces reaction kinetics.[1] If peak areas are low, increase incubation temperature to 50°C but do not exceed 60°C (risk of racemization).[1]
Peak Overlap: Excess FDAA reagent elutes as a large peak. Ensure your gradient separates the reagent peak (usually elutes late) from the analyte diastereomers.
Racemization: Do not boil the sample. The reaction conditions (pH 8.5, 40°C) are mild enough to prevent racemization, but excessive heat will invalidate the ee measurement.[1]
References
Marfey, P. (1984).[1] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
Bhushan, R., & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][5][6][7][8][9][10][11][12]
Davankov, V. A. (2003).[1] Chiral selection of amino acids by ligand-exchange chromatography. Journal of Chromatography A.
Sigma-Aldrich. (2023). Chiral Separation of Amino Acids: Application Guide.
Purity Standards for 2-(Methylamino)butanoic Acid Hydrochloride: A Research Comparison Guide
Executive Summary 2-(Methylamino)butanoic acid hydrochloride (also known as N-Methyl-2-aminobutyric acid HCl or N-Me-Abu) is a critical non-proteinogenic amino acid used primarily in the synthesis of peptidomimetics .[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(Methylamino)butanoic acid hydrochloride (also known as N-Methyl-2-aminobutyric acid HCl or N-Me-Abu) is a critical non-proteinogenic amino acid used primarily in the synthesis of peptidomimetics .[1][2][3] Its incorporation into peptide backbones enhances metabolic stability against proteases and improves membrane permeability by eliminating a hydrogen bond donor.[3][4]
However, the N-methylation that confers these benefits also introduces significant synthetic challenges.[1][3][4] The steric bulk of the methyl group makes downstream peptide coupling difficult.[5] Consequently, the purity of the starting material is not merely a regulatory metric but a determinant of synthetic success. Using sub-standard reagents often leads to deletion sequences and difficult-to-separate impurities in Solid Phase Peptide Synthesis (SPPS).[1]
This guide compares High-Purity Research Grade (>98%) against Technical Grade alternatives, providing experimental workflows to validate quality before synthesis begins.
Part 1: Comparative Analysis of Purity Grades
In research applications, particularly drug discovery and peptide synthesis, "purity" is multidimensional. It encompasses chemical assay, enantiomeric excess, and salt stoichiometry.[3]
The Comparison Matrix
Feature
High-Purity Research Grade
Technical / Crude Grade
Impact on Research
Assay (HPLC)
≥ 98.0%
~90% - 95%
Critical: Lower purity leads to truncated peptides during SPPS due to competing impurities capping the growing chain.[1][3]
Enantiomeric Purity (ee)
≥ 99.0% (L-isomer)
Variable (Often racemic or <95%)
High: The D-isomer is a potent impurity that disrupts peptide secondary structure (helices/sheets) and biological binding affinity.[1][3]
Non-stoichiometric salts cause pH fluctuations during coupling, affecting reaction kinetics.[3]
Why "Good Enough" Isn't Good Enough
Using Technical Grade N-Me-Abu is a false economy in peptide synthesis.[1][3]
Steric Hindrance: The N-methyl group already reduces the nucleophilicity of the amine.[1][3] If the purity is low, the reaction kinetics—already slow—cannot compete with side reactions.
Purification Nightmare: Impurities in N-Me-Abu often have similar retention times to the target peptide, making final HPLC purification of the peptide impossible.[1][3]
Part 2: The Logic of Impurity Impact (Visualized)
The following diagram illustrates how specific impurities in 2-(Methylamino)butanoic acid propagate failures in downstream peptide synthesis.
Caption: Propagation of specific raw material impurities into catastrophic peptide synthesis failures.
Part 3: Validating Purity – Experimental Protocols
Trust but verify. Relying on a Certificate of Analysis (CoA) is insufficient for critical GLP studies.[3] Below are self-validating protocols to confirm the quality of 2-(Methylamino)butanoic acid HCl.
Protocol A: Enantiomeric Purity via Marfey’s Method
N-methyl amino acids are difficult to resolve on standard chiral columns due to the lack of a strong chromophore and the tertiary amide bond.[1] Marfey’s Reagent (FDAA) is the gold standard for this analysis.[3]
Principle: FDAA reacts with the secondary amine to form diastereomers (L-FDAA-L-Abu-Me and L-FDAA-D-Abu-Me), which are easily separated on a standard C18 column.[1][3]
Target: Theoretical Cl content for C₅H₁₁NO₂[1]·HCl (MW 153.[3]6) is 23.08% .[1][3]
Tolerance: 22.5% – 23.5%.[3] (Deviations indicate excess HCl or free base presence).[1][3]
Part 4: Stability and Handling Logic[1]
Understanding the physical chemistry of the HCl salt vs. the Free Base is vital for storage.
Property
HCl Salt (Recommended)
Free Base (Avoid)
State
Solid crystalline powder
Oily liquid or low-melting solid
Hygroscopicity
Moderate (Store Desiccated)
High (Absorbs moisture rapidly)
Reactivity
Stable
Reacts with atmospheric CO₂ (Carbamate formation)
Shelf Life
> 2 Years at -20°C
< 6 Months
Storage Directive:
Always store 2-(Methylamino)butanoic acid HCl at -20°C in a tightly sealed container with desiccant. Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid, which leads to hydrolysis.
Part 5: Analytical Workflow Diagram
The following DOT diagram visualizes the decision tree for validating incoming raw materials before committing them to expensive synthesis.
Caption: Decision matrix for Quality Control of N-methyl amino acid derivatives.
References
Bhushan, R., & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1][3] Link[1][3]
Aurelio, L., et al. (2004).[1][3] Synthetic Preparation of N-Methyl-α-amino Acids.[1][3][6][7] Chemical Reviews, 104(11), 5823–5846.[1][3] Link[1][3]
Chatterjee, J., et al. (2008).[1][3] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[3] Link[1][3]
PubChem. (n.d.).[1][3][8] 2-(Methylamino)butanoic acid.[1][3][8] National Library of Medicine.[3][8] Link
Teixidó, M., et al. (2005).[1][3] Solid-Phase Synthesis of N-Methylated Peptides.[1][3][5][6][9] Journal of Peptide Science, 11(2), 85-102.[1][3] Link[1][3]
This guide outlines the proper disposal procedures for 2-(Methylamino)butanoic acid hydrochloride (CAS: 70606-05-2).[1] It is designed for laboratory personnel to ensure compliance with environmental health and safety (E...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the proper disposal procedures for 2-(Methylamino)butanoic acid hydrochloride (CAS: 70606-05-2).[1] It is designed for laboratory personnel to ensure compliance with environmental health and safety (EHS) regulations and to maintain scientific integrity in waste management.
Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste stream. 2-(Methylamino)butanoic acid hydrochloride is an amino acid derivative in its hydrochloride salt form.[1]
Not P-listed or U-listed.[1] Likely not characteristic (D-listed) unless mixed with solvents.[1]
Key Safety Directive: Although amino acids are often biologically benign, the hydrochloride salt form renders this compound acidic and irritating to mucous membranes. Treat all pure stock as Hazardous Chemical Waste unless explicitly declassified by your local EHS officer.
Immediate Safety & PPE Requirements
Objective: Prevent exposure during waste transfer and consolidation.
Respiratory Protection: N95 particulate respirator (if handling open solids outside a fume hood).
Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).
Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) and a buttoned lab coat.
Engineering Controls: Perform all solid transfers inside a chemical fume hood to contain dust.
Disposal Protocols
Scenario A: Disposal of Solid Waste (Excess or Expired Stock)
Best Practice: Do not dissolve solids for the sole purpose of drain disposal. Solid waste minimization is the industry standard.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
Labeling: Attach a hazardous waste tag.
Chemical Name: 2-(Methylamino)butanoic acid hydrochloride.[2]
Hazards: Check "Irritant" and "Corrosive" (if pH < 2 upon dissolution).
Transfer: Transfer the solid using a chemically compatible spatula. Wipe the spatula with a damp paper towel and add the towel to the solid waste container.
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)
Context: You have a reaction mixture or stock solution containing the compound.
Characterization: Check the pH of the solution.
If pH < 2 or > 12.5:[3] It is Corrosive Waste (D002) .
If containing organic solvents (e.g., Methanol, DCM): It is Mixed Organic/Aqueous Waste .
Segregation:
Aqueous Acidic Waste: If the solvent is 100% water. Collect in a carboy labeled "Aqueous Acidic Waste."
Organic Solvent Waste: If mixed with solvents.[4] Collect in a carboy labeled "Halogenated" or "Non-Halogenated" waste depending on the co-solvents.
Neutralization (Conditional):
Only if permitted by your facility's license: You may neutralize aqueous acidic solutions to pH 6–9 using Sodium Bicarbonate (
Caution: The neutralization of amine salts can release free amines, which may have distinct odors or volatility. Perform in a hood.
Post-Neutralization:[1] Once neutral (pH 7), some jurisdictions allow drain disposal for simple amino acids. However, the default authoritative recommendation is to collect as chemical waste. [1]
Scenario C: Spill Cleanup Procedure
Isolate: Demarcate the area.
Dry Spill: Gently sweep up the powder using a brush and dustpan to avoid generating dust. Place material in a solid waste container.
Wet Spill: Absorb with vermiculite or spill pads.
Decontamination: Wipe the surface with a 5% Sodium Bicarbonate solution (to neutralize acidity), followed by water. Dispose of all cleanup materials as hazardous waste.
Disposal Decision Logic (Visualized)
The following diagram illustrates the decision-making process for disposing of 2-(Methylamino)butanoic acid hydrochloride.
Caption: Decision tree for segregating 2-(Methylamino)butanoic acid HCl waste streams based on physical state and solvent composition.
Regulatory & Compatibility Reference
Compatibility Matrix
Do not mix 2-(Methylamino)butanoic acid hydrochloride with the following in a waste stream:
USA (EPA/RCRA): This compound is not specifically listed (P or U list).[1] However, waste exhibiting "Corrosivity" (pH < 2) is characteristic waste D002 .[3]
EU (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9942136, 2-(Methylamino)butanoic acid.[1] Retrieved from [Link][1][2]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
University of Wisconsin–Madison EHS. Chapter 7: Chemical Disposal Procedures. Retrieved from [Link][1]
A Comprehensive Guide to the Safe Handling of 2-(Methylamino)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides in-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides in-depth, practical information on the necessary personal protective equipment (PPE) for handling 2-(Methylamino)butanoic acid hydrochloride. Our commitment to your safety extends beyond supplying a product; we aim to be your trusted partner in the laboratory by providing essential safety and operational guidance.
The following protocols and recommendations are synthesized from established safety data for analogous chemical structures and are designed to create a self-validating system of safety within your laboratory.
Understanding the Risks: Hazard Profile
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[1][2][3]
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage, including irreversible effects.[1][2][3]
Acute Oral Toxicity: May be harmful if swallowed.[1]
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4]
Combustibility: While not highly flammable, it may be a combustible liquid.[1]
This hazard profile dictates a stringent set of precautions to mitigate exposure and ensure a safe handling environment.
Core Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the essential PPE for working with 2-(Methylamino)butanoic acid hydrochloride.
PPE Category
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (minimum 0.11 mm thickness).[5]
Provides a chemical-resistant barrier to prevent skin contact, which can lead to irritation or burns.
Eye and Face Protection
Chemical safety goggles with side shields. A full-face shield is required when there is a risk of splashing.[5]
Protects against splashes that can cause serious and potentially irreversible eye damage.
Skin and Body Protection
A flame-retardant lab coat. For larger quantities or situations with a high risk of splashing, a chemical-resistant suit is recommended.[6]
Protects the skin from accidental contact and contamination of personal clothing.
Respiratory Protection
Not typically required in a well-ventilated area. However, if dust or aerosols may be generated, a NIOSH-approved particulate filter respirator (e.g., N95) or a respirator with an acid gas cartridge should be used.[5][6]
Prevents inhalation of the compound, which can cause respiratory irritation.
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely handling 2-(Methylamino)butanoic acid hydrochloride in a laboratory setting.
A step-by-step workflow for the safe handling of 2-(Methylamino)butanoic acid hydrochloride.
Operational and Disposal Plans
A comprehensive safety plan includes procedures for both routine operations and emergency situations, as well as proper disposal of waste.
Spill Management
In the event of a spill, follow these steps:
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Alert: Inform your supervisor and colleagues.
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4]
Neutralize: For acidic compounds, a neutralizing agent may be appropriate, following your institution's specific protocols.
Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
Decontaminate: Clean the spill area thoroughly with soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing 2-(Methylamino)butanoic acid hydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Collection: Collect all chemical waste in a clearly labeled, sealed container.
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[7] Do not dispose of this chemical down the drain.
Decision Pathway for PPE Selection
The level of PPE required can vary based on the scale and nature of the experimental work. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.
A decision-making pathway for selecting the appropriate level of personal protective equipment.
By adhering to these guidelines, you can significantly minimize the risks associated with handling 2-(Methylamino)butanoic acid hydrochloride and maintain a safe and productive research environment.
References
Carl ROTH. Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(Methylamino)butanoic acid. In PubChem. Retrieved from [Link]
Agilent. Amino Acid Standard- 25 pmol per ul in 0.1N HCL Solution - SAFETY DATA SHEET. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid. Retrieved from [Link]
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]
Agilent. (2015, January 7). Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Synerzine. SAFETY DATA SHEET Butanoic acid, 2-methyl-, butyl ester. Retrieved from [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: Butyric acid. Retrieved from [Link]